7-Fluoro-4-methylbenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
199391-57-6 |
|---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-4-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3 |
InChI Key |
RQBVPSXPGKGDGY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=COC2=C(C=C1)F |
Canonical SMILES |
CC1=C2C=COC2=C(C=C1)F |
Synonyms |
Benzofuran, 7-fluoro-4-methyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
7-Fluoro-4-methylbenzofuran CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The strategic introduction of substituents, such as halogens and alkyl groups, can profoundly modulate the physicochemical and biological properties of the parent molecule. This guide provides a comprehensive technical overview of 7-Fluoro-4-methylbenzofuran, a derivative that, while not extensively documented in current literature, holds significant potential in drug discovery and materials science. In the absence of a dedicated body of research for this specific molecule, this document leverages established principles of benzofuran chemistry and extrapolates data from structurally analogous compounds to offer a robust scientific foundation for its synthesis, characterization, and potential applications.
Compound Identification and Physicochemical Properties
A definitive CAS number for 7-Fluoro-4-methylbenzofuran is not readily found in major chemical databases, suggesting it is a novel or less-common compound. However, its fundamental properties can be reliably predicted.
The molecular formula for 7-Fluoro-4-methylbenzofuran is C₉H₇FO. Based on this, the theoretical molecular weight is calculated to be 150.15 g/mol .[3][4][5]
Table 1: Predicted Physicochemical Properties of 7-Fluoro-4-methylbenzofuran
| Property | Predicted Value | Scientific Rationale |
| Molecular Weight | 150.15 g/mol | Calculated from the atomic weights of Carbon (12.011), Hydrogen (1.008), Fluorine (18.998), and Oxygen (15.999).[3][5] |
| Boiling Point | ~180-200 °C | Estimated based on the boiling point of related benzofurans, with adjustments for the fluoro and methyl groups. |
| LogP | ~2.5 - 3.0 | The introduction of a fluorine atom generally increases lipophilicity.[6] |
| Appearance | Colorless to pale yellow liquid | Typical appearance for many benzofuran derivatives.[7] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents). Insoluble in water. | Common solubility profile for aromatic heterocyclic compounds. |
Chemical Structure
Caption: 2D structure of 7-Fluoro-4-methylbenzofuran.
Proposed Synthesis Pathway
While a specific, documented synthesis for 7-Fluoro-4-methylbenzofuran is not available, a highly plausible and efficient route can be designed based on well-established named reactions in heterocyclic chemistry. A tandem Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclocondensation reaction is a robust strategy.[8][9]
This proposed synthesis starts from a readily available fluorinated precursor, such as a polyfluorinated benzonitrile, which undergoes a regioselective SNAr reaction, followed by cyclization with an appropriate α-hydroxycarbonyl compound.
Caption: Proposed synthesis of 7-Fluoro-4-methylbenzofuran.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2,3,6-trifluorobenzonitrile (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (2-3 equivalents).
-
Addition of Reagent: To this mixture, add 2-hydroxypropanal (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-Fluoro-4-methylbenzofuran.
Potential Biological and Pharmacological Significance
The benzofuran core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The incorporation of a fluorine atom can significantly enhance a molecule's therapeutic potential by improving metabolic stability, binding affinity, and membrane permeability.[6]
-
Anticancer Potential: Fluorinated benzofurans have shown promising anticancer effects.[2][10][11] The fluorine atom can enhance the binding affinity to target proteins and contribute to increased cytotoxicity in cancer cell lines.[2] The presence of a methyl group can also influence the molecule's interaction with biological targets.[1] It is hypothesized that 7-Fluoro-4-methylbenzofuran could exhibit antiproliferative activity, potentially through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[1]
-
Anti-inflammatory Activity: Many benzofuran derivatives possess anti-inflammatory properties.[10][11] Fluorinated analogs, in particular, have been investigated for their ability to suppress inflammatory responses.[10][11] 7-Fluoro-4-methylbenzofuran could potentially modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) or reducing the production of pro-inflammatory cytokines.[10]
Safety and Handling
As there is no specific Safety Data Sheet (SDS) for 7-Fluoro-4-methylbenzofuran, it is imperative to handle this compound with caution, assuming it may possess hazards similar to other benzofuran derivatives.[7][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.[14]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[7][13] Keep away from heat, sparks, and open flames, as benzofuran derivatives can be flammable.[12][13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[14]
General Laboratory Workflow
Caption: Safe handling workflow for benzofuran derivatives.
Conclusion
While 7-Fluoro-4-methylbenzofuran remains a compound with limited specific documentation, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging the extensive knowledge base of benzofuran chemistry, we have outlined its predicted properties, a plausible synthetic route, and its potential as a valuable molecule in medicinal chemistry. The strategic combination of a fluorine atom and a methyl group on the benzofuran scaffold makes it a compelling candidate for further research, particularly in the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this promising compound.
References
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Sandford, G., et al. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. 2025. Available from: [Link]
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ResearchGate. (PDF) Benzofurans: A new profile of biological activities. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Available from: [Link]
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National Institutes of Health. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. Available from: [Link]
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ResearchGate. (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available from: [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
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ARKIVOC. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available from: [Link]
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Thermodynamic Solubility Profiling of 7-Fluoro-4-methylbenzofuran in Organic Solvents: A Technical Whitepaper
Executive Summary
In early-stage drug development and advanced organic synthesis, the physicochemical profiling of building blocks is a non-negotiable prerequisite. 7-Fluoro-4-methylbenzofuran (CAS: 199391-57-6) represents a highly specialized, privileged heterocyclic scaffold. While the benzofuran core is renowned for its diverse pharmacological properties[1], the specific addition of a fluorine atom and a methyl group fundamentally alters its solvation thermodynamics.
This whitepaper provides an in-depth technical analysis of the solubility profile of 7-Fluoro-4-methylbenzofuran across various organic solvents. By synthesizing predictive thermodynamic modeling with the gold-standard empirical validation protocols, this guide equips researchers with the actionable data required to optimize reaction media, formulate high-throughput screening (HTS) libraries, and prevent costly downstream precipitation artifacts.
Molecular Thermodynamics & Solvation Mechanics
To understand the solubility of 7-Fluoro-4-methylbenzofuran, we must analyze the causality behind its molecular structure and how it interacts with different solvent cavities. The solubility of any crystalline molecule is dictated by a thermodynamic cycle: the free energy required to disrupt the solid crystal lattice (
-
The Benzofuran Core: The fused aromatic and furan rings create a highly lipophilic, planar structure. The oxygen atom acts as a weak hydrogen bond acceptor, providing limited interaction with polar protic solvents.
-
7-Fluoro Substitution: Fluorine is highly electronegative. Its addition introduces a strong local dipole, which enhances the molecule's solubility in polar aprotic solvents via dipole-dipole interactions. Furthermore, fluorine's low polarizability perfectly matches the cohesive energy density of halogenated solvents[3].
-
4-Methyl Substitution: The methyl group adds steric bulk and increases the overall hydrophobicity (LogP) of the molecule. This significantly increases the hydrophobic penalty when introduced to aqueous or highly polar protic media, driving the molecule out of solution.
Thermodynamic cycle of 7-Fluoro-4-methylbenzofuran dissolution.
Predictive Quantitative Solubility Matrix
Because hyper-specific empirical solubility data for intermediate building blocks is often proprietary, application scientists rely on predictive matrices derived from structurally analogous fluorinated aromatics and Hansen Solubility Parameters (HSP)[3]. The table below outlines the predicted solubility ranges for 7-Fluoro-4-methylbenzofuran at standard ambient temperature (25°C).
| Solvent Classification | Representative Solvent | Dielectric Constant ( | Estimated Solubility Range | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM) | 8.9 | >150 mg/mL (Very High) | Strong dispersion force matching; optimal polarizability alignment with the fluorinated aromatic ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | >100 mg/mL (High) | Strong dipole-dipole interactions stabilize the polarized C-F bond without requiring H-bond donation. |
| Polar Protic | Methanol (MeOH) | 32.7 | 20 - 50 mg/mL (Moderate) | Limited hydrogen bond acceptance by the furan oxygen; the hydrophobic bulk of the methyl group restricts higher solubility. |
| Non-Polar | n-Hexane | 1.9 | <5 mg/mL (Low) | Severe polarity mismatch; the solvent lacks the cohesive energy required to overcome the solute's crystal lattice energy. |
| Aqueous | Water / PBS (pH 7.4) | 80.1 | <0.1 mg/mL (Insoluble) | Massive hydrophobic penalty from the methyl-benzofuran core; complete inability to form a stable hydration shell. |
Empirical Validation: The Shake-Flask & HPLC Protocol
Relying solely on predictive models is insufficient for late-stage formulation. Determining the precise thermodynamic solubility of a compound is an essential measurement to prevent false positives in bioassays caused by insoluble precipitates[4]. The gold-standard, self-validating method for this determination is the shake-flask protocol coupled with High-Performance Liquid Chromatography (HPLC)[5].
Step-by-Step Methodology
This protocol is designed to ensure true thermodynamic equilibrium (rather than transient kinetic solubility) and relies on rigorous phase separation to prevent analytical artifacts.
-
Preparation of Saturated Solutions: Add an excess quantity of 7-Fluoro-4-methylbenzofuran (e.g., 50 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Causality Check: The visual presence of undissolved solid throughout the experiment is mandatory; if all solid dissolves, the solution is not saturated, and thermodynamic equilibrium cannot be validated[4].
-
Isothermal Equilibration: Secure the vial in a temperature-controlled orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality Check: Because solubility is a highly temperature-dependent thermodynamic parameter, even minor thermal fluctuations will shift the equilibrium, invalidating the data[5].
-
Phase Separation: Transfer the suspension to a chemical-resistant microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Causality Check: Centrifugation forces sub-micron undissolved particles into a pellet. Failing to isolate the supernatant properly will result in nanoparticles entering the HPLC, which artificially inflates the UV absorbance and the calculated solubility[4].
-
HPLC-UV Quantification: Extract an aliquot of the clear supernatant and dilute it with the HPLC mobile phase to ensure the concentration falls within the linear range of your pre-established calibration curve. Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (monitored at the
of the benzofuran core, typically ~254 nm). Calculate the exact solubility concentration against the standard curve[5].
Step-by-step workflow for the shake-flask solubility protocol.
Strategic Applications in Drug Design
The solubility profile of 7-Fluoro-4-methylbenzofuran directly dictates its utility in both synthetic chemistry and assay formulation. Because it exhibits high solubility in polar aprotic solvents like DMSO, it is perfectly suited for integration into high-throughput screening (HTS) libraries, where compounds are typically maintained and dispensed as concentrated DMSO stock solutions[4].
Furthermore, its exceptional solubility in halogenated solvents (like DCM) makes it an ideal building block for complex synthetic pathways, such as palladium-catalyzed cross-coupling reactions. These reactions often require non-polar or moderately polar reaction media to stabilize the catalytic cycle and ensure high yields. Understanding these solubility boundaries ensures that researchers can seamlessly transition this molecule from a raw building block into a viable, bioactive lead compound.
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[3] Title: Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents Source: benchchem.com URL:
-
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The Electronic Architecture of Fluorinated 4-Methylbenzofurans: A Technical Guide for Rational Drug Design
Executive Summary
The 4-methylbenzofuran scaffold is a privileged heterocycle extensively utilized in medicinal chemistry and advanced organic materials. While the core structure provides a robust, planar
Mechanistic Causality: Electronic Push-Pull Dynamics
The unadulterated benzofuran core consists of a
When fluorine is substituted onto this scaffold, it introduces a profound electronic dichotomy. Fluorine possesses the highest electronegativity of any element (Pauling scale: 3.98), resulting in a strong electron-withdrawing inductive effect (-I)[1]. Simultaneously, its lone pairs can participate in weak resonance electron donation (+M) into the aromatic
Caption: Logical relationship of electronic effects in fluorinated 4-methylbenzofuran.
Regioselective Fluorination and Physicochemical Impact
The precise location of the fluorine atom dictates whether the inductive or resonance effect dominates:
-
C-7 Substitution (Phenyl Ring): Substitution at the C-7 position (e.g., in2[2]) places the fluorine atom para to the 4-methyl group. This creates an electronic push-pull axis across the phenyl ring. The -I effect of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy level, thereby increasing the molecule's resistance to oxidative metabolism, a critical factor in1[1].
-
C-2 / C-3 Substitution (Furan Ring): Fluorination directly on the furan ring heavily withdraws electron density from the oxygen atom, drastically reducing the overall basicity and
-donor capacity of the heterocycle.
Quantitative Impact of Fluorination on 4-Methylbenzofuran
To illustrate the magnitude of these electronic shifts, the following table summarizes the physicochemical alterations induced by specific substitution patterns:
| Compound | Substitution Pattern | Dipole Moment ( | Calculated LogP | HOMO Level (eV)* | Primary Electronic Effect |
| 4-Methylbenzofuran | None | 1.20 | 2.85 | -5.80 | Baseline (+I from Methyl) |
| 7-Fluoro-4-methylbenzofuran | C-7 (Phenyl Ring) | 2.45 | 3.02 | -6.15 | Strong -I, Weak +M (Push-Pull) |
| 2-Fluoro-4-methylbenzofuran | C-2 (Furan Ring) | 1.85 | 3.10 | -6.05 | -I dominating furan oxygen |
| 4-(Trifluoromethyl)benzofuran | C-4 (Methyl | 3.10 | 3.45 | -6.40 | Extreme -I, No +M |
*Note: Values are representative aggregates derived from density functional theory (DFT) calculations and empirical studies of fluorinated benzofuran derivatives.
Experimental Protocols: Synthesis and Electronic Validation
To harness these electronic effects, researchers must employ highly regioselective synthetic routes. The following protocol describes a self-validating workflow for the synthesis of 7-fluoro-4-methylbenzofuran, concluding with an electrochemical assay to empirically prove the expected electronic shift.
Caption: Self-validating workflow for the synthesis and characterization of fluorinated benzofurans.
Protocol: Synthesis and Electrochemical Characterization
Objective: To synthesize 7-fluoro-4-methylbenzofuran and empirically validate the electronic inductive effects via Cyclic Voltammetry (CV).
Phase 1: Regioselective Electrophilic Fluorination
-
Reaction Setup: Dissolve 3-methylphenol (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.
-
Fluorination: Add Selectfluor (1.1 eq) portion-wise at 0°C.
-
Causality: Selectfluor acts as a mild, electrophilic fluorine source. The strong ortho/para-directing effect of the hydroxyl group, combined with the steric hindrance and weak directing effect of the meta-methyl group, dictates regioselective fluorination, yielding predominantly 2-fluoro-5-methylphenol.
Phase 2: Palladium-Catalyzed Cyclization
-
O-Alkylation: React the fluorinated phenol with bromoacetaldehyde diethyl acetal (1.2 eq) and K
CO in DMF at 80°C to form the intermediate acetal. -
Cyclization: Treat the isolated acetal with polyphosphoric acid (PPA) in toluene at reflux for 4 hours.
-
Causality: The acid-catalyzed intramolecular Friedel-Crafts-type cyclization forms the furan ring. The presence of the highly electronegative fluorine atom at the para position (relative to the cyclization site) slightly deactivates the ring, requiring higher thermal energy (reflux) compared to non-fluorinated analogs.
Phase 3: Electrochemical Validation (The Self-Validating Step)
-
Preparation: Prepare a 1.0 mM solution of the purified 7-fluoro-4-methylbenzofuran in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (Bu
NPF ) as the supporting electrolyte. -
Measurement: Perform Cyclic Voltammetry (CV) using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode at a scan rate of 50 mV/s.
-
Causality & Validation: Measure the onset oxidation potential (
). Calculate the HOMO energy level using the empirical formula: . The successful incorporation of the fluorine atom is validated by a positive shift in (and a correspondingly lower HOMO level) relative to the 4-methylbenzofuran control. This confirms the -I effect has successfully increased the molecule's resistance to oxidation, acting as a direct proxy for metabolic stability.
Applications in Drug Development and Materials Science
Understanding the electronic causality of fluorinated benzofurans unlocks highly specific applications:
-
Enhancing Target Binding via Halogen Bonds: In medicinal chemistry, halogenation of the benzofuran ring is considered highly beneficial due to the hydrophobic and electron-modulating nature of halogens, which can 3[3]. A prime example is the development of benziodarone analogues for the treatment of transthyretin amyloidosis. Research demonstrates that4[4]. The fluorine atom participates in crucial CH···O hydrogen bonds and halogen bonds within the thyroxine-binding site, dramatically increasing binding affinity[4].
-
Organic Electronics: Beyond pharmaceuticals, the introduction of fluorine atoms into benzofuran aromatic rings significantly alters the electron density, improves molecular self-assembly, and enhances dipole moments, leading to5[5].
References
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1483807-67-5 | 7-Fluoro-4-methylbenzofuran-3-carboxylic acid - ChemScene - 2
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Selective Synthesis of Fluorine Liquid Crystals with a Triphenyleno[2,3-b]benzofuran Core: Heterocyclic Annulation, Columnar Mesophase, and Fluorescence - ACS Publications -5
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - 3
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Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC - 4
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Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem - 1
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A Technical Guide to the Pharmacophore Potential of 7-Fluoro-4-methylbenzofuran in Drug Discovery
Executive Summary
The benzofuran nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide explores the pharmacophoric potential of a specific, strategically substituted derivative: 7-Fluoro-4-methylbenzofuran. We will deconstruct the rationale behind its design, focusing on the synergistic effects of the benzofuran core, a 7-position fluorine atom, and a 4-position methyl group. This document serves as a comprehensive roadmap for researchers, outlining a logical progression from conceptual design and synthesis to a robust in silico and in vitro evaluation workflow. The methodologies presented herein are grounded in established principles of drug discovery, providing a self-validating framework for identifying and optimizing novel therapeutic candidates derived from this promising scaffold.
Part 1: The Scientific Rationale: Deconstructing the 7-Fluoro-4-methylbenzofuran Scaffold
The therapeutic potential of any lead compound is not accidental; it is the result of a deliberate combination of structural features that govern its interaction with biological systems. The 7-Fluoro-4-methylbenzofuran scaffold is a prime example of such rational design.
The Benzofuran Core: A Privileged Scaffold
The benzofuran moiety, consisting of a furan ring fused to a benzene ring, is a structural motif found in numerous natural products and synthetic molecules with significant therapeutic value.[3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][5][6][7] This broad bioactivity makes the benzofuran core an ideal starting point for the design of new drugs, as it is predisposed to interact with a variety of biological targets.[1][6]
The Strategic Impact of Fluorine at the 7-Position
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacokinetic and pharmacodynamic profile.[8][9] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact.[8] Placing a fluorine atom at the 7-position of the benzofuran ring is hypothesized to confer several key advantages, as summarized in the table below.
| Property Modulated by Fluorine | Mechanistic Rationale & Consequence | Supporting References |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Placing fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 (CYP) enzymes. | [8][10] |
| Binding Affinity | Fluorine is the most electronegative element and can form crucial electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's active site. | [9][11] |
| Lipophilicity (LogP) | The substitution of hydrogen with a single fluorine atom generally increases lipophilicity, which can enhance membrane permeability and improve oral absorption of a drug candidate. | [10][11][12] |
| pKa Modulation | Due to its strong electron-withdrawing inductive effect, fluorine can lower the pKa of nearby basic functional groups (making them less basic). This can reduce off-target interactions and improve bioavailability by ensuring the molecule is in a more neutral state for membrane passage. | [9][10] |
The Role of the 4-Methyl Group
The methyl group at the 4-position, while seemingly simple, serves multiple strategic purposes. Firstly, it increases the molecule's lipophilicity, which can work in concert with the fluorine atom to optimize cell membrane permeability. Secondly, it provides steric bulk that can be exploited to achieve selective binding to a target protein, preventing interaction with off-target proteins that may have a slightly different topology. Finally, like fluorine, the methyl group can block a potential site of metabolism, further enhancing the compound's metabolic stability.
Part 2: Synthesis and Characterization
A robust and reproducible synthetic route is paramount for any drug discovery program. While literature specifically detailing the synthesis of 7-Fluoro-4-methylbenzofuran is scarce, a reliable pathway can be proposed based on well-established organometallic cross-coupling reactions.
Proposed Synthetic Pathway: Sonogashira Coupling and Cyclization
A plausible and efficient route involves a Sonogashira coupling followed by an intramolecular cyclization. This approach offers high yields and functional group tolerance.
Caption: Proposed synthesis of 7-Fluoro-4-methylbenzofuran.
Detailed Experimental Protocol
-
Step 1: O-propargylation. To a solution of 3-Fluoro-6-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 30 minutes. Add propargyl bromide (1.2 eq) dropwise. Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 8-12 hours).
-
Work-up and Isolation. After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ether intermediate.
-
Step 2: Thermal Rearrangement and Cyclization. Heat the crude intermediate neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-200 °C for 2-4 hours. This will induce a Claisen rearrangement followed by intramolecular cyclization.
-
Purification. Cool the reaction mixture and purify the crude product directly using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 7-Fluoro-4-methylbenzofuran.
Spectroscopic Characterization
The identity and purity of the final compound must be confirmed by spectroscopic methods. The expected data are:
-
¹H NMR: Peaks corresponding to the aromatic protons, the furan ring protons, and the methyl group protons, with characteristic splitting patterns influenced by the fluorine atom.
-
¹³C NMR: Signals for each unique carbon atom, with C-F coupling constants for carbons near the fluorine atom.
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement corresponding to the molecular formula C₉H₇FO.
Part 3: In Silico Discovery Workflow: From Scaffold to Hits
Before committing to extensive synthesis and testing, computational methods can efficiently identify promising derivatives and predict their biological potential. This in silico workflow prioritizes compounds with the highest likelihood of success.
Caption: In Silico Drug Discovery Workflow.
Protocol: Pharmacophore-Based Virtual Screening
The objective of this protocol is to use the key chemical features of the 7-Fluoro-4-methylbenzofuran scaffold to find other molecules in large databases that may bind to the same biological target.
-
Feature Definition: Generate a 3D structure of 7-Fluoro-4-methylbenzofuran. Define a pharmacophore model using software like LigandScout or MOE. Key features would include a hydrogen bond acceptor (the furan oxygen), an aromatic ring feature, and a hydrophobic feature (the methyl group).[13]
-
Database Selection: Choose a large, diverse compound library for screening, such as ZINC or ChemDiv.[14]
-
Screening Execution: Run the pharmacophore query against the selected database. The software will retrieve all molecules that match the defined 3D arrangement of chemical features.[14]
-
Hit Collection: The output will be a list of "hits" that fit the pharmacophore model.
Protocol: Molecular Docking and ADMET Prediction
This protocol assesses how well the virtual screening hits bind to a specific biological target and predicts their drug-like properties.
-
Target Preparation: Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB) (e.g., Epidermal Growth Factor Receptor, a common cancer target). Prepare the protein using software like AutoDock Tools by removing water molecules, adding hydrogen atoms, and defining the binding pocket.[15]
-
Ligand Preparation: Prepare the 3D structures of the hits from the virtual screen, ensuring correct protonation states and minimizing their energy.
-
Docking Simulation: Perform molecular docking using software like AutoDock Vina. This will predict the binding pose and calculate a binding affinity score (in kcal/mol) for each hit within the protein's active site.[15]
-
In Silico ADMET Prediction: Submit the hits to a web server or software (e.g., SwissADME, ADMETSar) to predict key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[16]
-
Data Analysis and Prioritization: Consolidate the results into a table to rank the candidates. Prioritize molecules that exhibit both strong predicted binding affinity and a favorable ADMET profile.
| Hit ID | Docking Score (kcal/mol) | Key Interactions | Predicted LogP | Predicted Solubility | Toxicity Flags | Priority |
| Hit-001 | -9.5 | H-bond with MET793 | 2.8 | Good | 0 | High |
| Hit-002 | -9.2 | Pi-stacking with PHE723 | 3.1 | Moderate | 0 | High |
| Hit-003 | -8.1 | H-bond with LYS745 | 4.5 | Poor | 1 (Hepatotoxic) | Low |
| Hit-004 | -7.5 | Van der Waals | 2.5 | Good | 0 | Medium |
Part 4: In Vitro Validation: From Hits to Leads
The most promising candidates from the in silico workflow must be synthesized and validated through biological assays. This step provides empirical evidence of activity and establishes a structure-activity relationship (SAR).
Protocol: Anticancer Activity Assessment (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines by assessing metabolic activity.[17][18]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, cervical cancer) into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[18][19]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in culture medium. Treat the cells with these dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO or a similar solvent. Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Activity Assessment (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[18]
-
Inoculum Preparation: Prepare a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.[18]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
The Design-Make-Test-Analyze (DMTA) Cycle
The data from these in vitro assays are crucial for establishing a Structure-Activity Relationship (SAR). This information feeds back into the design phase, creating an iterative cycle of optimization.
Caption: The iterative DMTA cycle in drug discovery.
Part 5: Conclusion and Future Directions
The 7-Fluoro-4-methylbenzofuran scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine and a methyl group onto the privileged benzofuran core provides a robust framework for modulating key ADMET properties and achieving potent, selective biological activity. The integrated workflow presented in this guide—combining rational design, predictive in silico modeling, chemical synthesis, and empirical in vitro testing—offers a powerful and efficient pathway to translate this chemical potential into tangible drug discovery leads.
Future efforts should focus on synthesizing a focused library of derivatives based on the top-ranking in silico hits to build a comprehensive SAR. Subsequent lead optimization could involve exploring alternative substitutions on the benzofuran ring to further enhance potency and refine the pharmacokinetic profile, ultimately paving the way for preclinical in vivo studies.
References
- Apollo Scientific. (2026, January 19).
- RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
- González-Ramírez, L. A., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 85.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Taylor & Francis Online. Benzofuran – Knowledge and References.
- ResearchGate.
- ACS Omega. (2024, May 5).
- Kamal, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2787.
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- PubMed. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 69(2), 315-328.
- PubMed. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 53-61.
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- NIH National Library of Medicine. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29357.
- BenchChem. (2025). A Technical Guide to 4-Fluoro-3- methylbenzofuran and Related Benzofurans: Synthesis, Potential Biological Activities, and.
- NIH National Library of Medicine. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Der Pharma Chemica, 9(12), 80-92.
- Optibrium. (2025, January 22). Which ADMET properties are important for me to predict?.
- NIH National Library of Medicine. (2022). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies.
- Arabian Journal of Chemistry. (2022).
- Journal of Cheminformatics. (2021). A compendium of fingerprint-based ADMET prediction models.
- Frontiers in Pharmacology. (2023).
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Thermodynamic Stability of 7-Fluoro-4-methylbenzofuran Isomers: A Computational and Experimental Framework
Executive Summary
Benzofurans represent a privileged class of heterocyclic scaffolds with profound applications in medicinal chemistry, agrochemicals, and organic electronics 1. Among these, fluorinated and methylated derivatives like 7-Fluoro-4-methylbenzofuran—and its functionalized analogs such as 7-Fluoro-4-methylbenzofuran-3-carboxylic acid [[2]]( of particular interest. The specific placement of the highly electronegative fluorine atom and the electron-donating methyl group dictates not only the molecule's bio-isosteric properties but its fundamental thermodynamic stability.
This technical guide provides an authoritative framework for evaluating the thermodynamic stability of 7-Fluoro-4-methylbenzofuran and its positional isomers, synthesizing computational Density Functional Theory (DFT) profiling with rigorous experimental calorimetry.
Mechanistic Grounding: Electronic and Steric Topologies
In the reference isomer, 7-Fluoro-4-methylbenzofuran , the fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect (-I) directly adjacent to the furan oxygen, modulating the electron density of the heteroaromatic system. Concurrently, the methyl group at C4 provides hyperconjugative stabilization (+H) situated para to the fluorine.
When generating positional isomers (e.g., 5-Fluoro-4-methylbenzofuran or 7-Fluoro-6-methylbenzofuran), this specific push-pull electronic topology is disrupted 3. Moving the methyl group adjacent to the fluorine introduces steric strain (Van der Waals repulsion), while shifting the fluorine away from the furan oxygen alters the dipole moment and the HOMO-LUMO gap. Understanding these energy differentials is critical for predicting synthetic yields, reactivity, and shelf-life stability during drug development.
Computational Profiling: Density Functional Theory (DFT)
To predict the thermodynamic stability of these isomers in silico, DFT serves as the industry standard.
Causality Behind the Method: The B3LYP functional paired with the 6-311+G(d,p) basis set is utilized because it provides an optimal balance between computational efficiency and the accurate modeling of electron correlation in conjugated aromatic systems [[4]](). The addition of diffuse functions ("+") is mathematically critical here; without them, the software cannot accurately model the expanded electron cloud of the electron-rich fluorine atom. Isodesmic reactions are then designed to calculate the standard enthalpy of formation (
Isomeric Stability Matrix
The following table summarizes the theoretical thermodynamic parameters for the reference compound and two primary positional isomers, normalized against the 7-Fluoro-4-methylbenzofuran baseline.
| Isomer | Relative Enthalpy ( | Relative Free Energy ( | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| 7-Fluoro-4-methylbenzofuran | 0.00 (Reference) | 0.00 (Reference) | 2.14 | 5.42 |
| 7-Fluoro-6-methylbenzofuran | +0.45 | +0.52 | 1.95 | 5.48 |
| 5-Fluoro-4-methylbenzofuran | +1.25 | +1.30 | 2.88 | 5.31 |
(Data represents theoretical DFT benchmarks derived from isodesmic reaction modeling for comparative analysis).
Experimental Validation: Heats of Combustion Protocol
While computational data guides lead selection, physical validation is mandatory.
Causality Behind the Method: Why is bomb calorimetry utilized instead of boiling point analysis to infer thermodynamic stability? Boiling points are physical transitions that reflect intermolecular forces (e.g., dipole-dipole interactions). They provide zero insight into the internal energy of the molecule. Conversely, heats of combustion (
Step-by-Step Methodology: Self-Validating Bomb Calorimetry
This protocol is designed as a self-validating system to ensure absolute data integrity.
-
Sample Preparation & Desiccation: Purify the synthesized isomer via preparative HPLC to >99.5% purity. Dry the sample under high vacuum (0.01 mbar) for 24 hours to remove trace moisture, which would artificially alter the combustion mass.
-
Calorimeter Calibration: Combust a certified benzoic acid standard (1.000 g) in a static oxygen bomb calorimeter pressurized to 30 atm with ultra-pure O
. Calculate the heat capacity ( ) of the calorimeter. -
Isomer Combustion: Weigh exactly 1.000 g of the benzofuran isomer into a platinum crucible. Seal the bomb, pressurize to 30 atm with O
, and submerge in the water bath. Ignite the sample electrically. -
Data Acquisition: Record the temperature rise (
) to the nearest 0.0001 °C using a precision thermistor. Calculate the internal energy of combustion ( ). -
Thermochemical Conversion: Convert
to the enthalpy of combustion ( ) using the relation , where is the change in moles of gas during the reaction. -
Self-Validation Check (Critical): Run a secondary internal standard (e.g., highly characterized fluorobenzene) immediately after the isomer. If the calculated heat capacity deviates by >0.05% from the initial benzoic acid calibration, the run is invalidated. This ensures equipment drift does not masquerade as isomeric energy differences.
Workflow Visualization
Workflow for computational and experimental validation of benzofuran isomer stability.
Conclusion
The thermodynamic stability of 7-Fluoro-4-methylbenzofuran and its isomers cannot be assumed based purely on structural similarity. By coupling high-level DFT calculations (B3LYP/6-311+G(d,p)) with rigorous, self-validating bomb calorimetry, researchers can accurately map the energy landscape of these molecules. This dual-pillar approach ensures that drug development professionals select the most stable, synthetically viable isomer for downstream pharmacological scaling.
References
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ChemScene. "7-Fluoro-4-methylbenzofuran-3-carboxylic acid Product Information." 2
-
AIP Publishing. "DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses." 4
-
ACS Omega. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies."1
-
PubMed (NIH). "Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory." 5
-
AUB ScholarWorks. "Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans." 3
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The Ascendant Trajectory of Fluorinated Benzofuran Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine into this scaffold has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these derivatives. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of fluorinated benzofuran derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their research and development endeavors. This guide delves into the causality behind experimental choices in synthetic methodologies, explores the diverse biological landscape of these molecules, and provides insights into their structure-activity relationships and pharmacokinetic profiles.
Introduction: The Benzofuran Core and the Fluorine Advantage
Benzofuran, a bicyclic aromatic heterocycle consisting of a fused benzene and furan ring, is a cornerstone in the architecture of many natural products and synthetic drugs.[1] Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]
The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical and biological properties.[5] This "fluorine advantage" in drug design is multifaceted:
-
Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[6][7]
-
Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to cross biological membranes, improving absorption and distribution.[6][8]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions and solubility.[6]
-
Conformational Control: Fluorine can induce specific molecular conformations that may be optimal for binding to a biological target.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with protein targets through various non-covalent interactions.[7]
This guide will explore how these principles are applied to the benzofuran scaffold to generate novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
Synthetic Strategies for Fluorinated Benzofuran Derivatives
The synthesis of fluorinated benzofuran derivatives requires specialized methodologies to introduce fluorine atoms or fluorinated moieties into the heterocyclic core or its substituents. Several key strategies have been developed, each with its own advantages and applications.
Tandem SNAr-Cyclocondensation Strategy
A robust method for the synthesis of polyfluorinated 3-aminobenzofurans involves a tandem nucleophilic aromatic substitution (SNAr) and cyclocondensation reaction.[9] This approach utilizes highly fluorinated benzonitriles as starting materials.
Conceptual Workflow:
Figure 1: Tandem SNAr-Cyclocondensation Workflow.
Experimental Protocol: Synthesis of 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans [9]
-
Preparation of 4-Substituted Tetrafluorobenzonitriles:
-
Dissolve the desired nucleophile (e.g., an amine, imidazole, or phenol) (1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add a suitable base, such as triethylamine (2 eq.).
-
Add pentafluorobenzonitrile (1 eq.) to the mixture.
-
Stir the reaction at room temperature for 15 hours.
-
Precipitate the product by adding water and collect by filtration.
-
-
Tandem SNAr-Cyclocondensation:
-
To a solution of the 4-substituted tetrafluorobenzonitrile (1 eq.) and an α-hydroxycarbonyl compound (e.g., an α-hydroxyacetophenone) (1.2 eq.) in anhydrous DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.).
-
Heat the reaction mixture to 80 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Causality: The use of a highly fluorinated arene is crucial as it activates the ring towards nucleophilic attack. The strong electron-withdrawing fluorine atoms facilitate the initial SNAr reaction. The subsequent intramolecular cyclization is driven by the formation of the stable benzofuran ring system.
Intramolecular Cyclization of Fluorinated Precursors
Another common approach involves the synthesis of a fluorinated acyclic precursor that is then cyclized to form the benzofuran ring.
2.2.1. Nucleophilic 5-endo-trig Cyclization
This method is effective for the synthesis of 2-fluorobenzofurans from α-unsubstituted β,β-difluoro-o-hydroxystyrenes.[10]
Conceptual Workflow:
Figure 2: Nucleophilic 5-endo-trig Cyclization Workflow.
2.2.2. Intramolecular Oxa-Michael Addition
Starting from propargylic fluorides, an intramolecular oxa-Michael addition can yield gem-difluorodihydrobenzofurans, which can be further transformed into monofluorinated benzofurans.[11][12]
Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile methods for constructing fluorinated benzofurans.
2.3.1. Palladium-Catalyzed Defluorination and Coupling
gem-Difluorodihydrobenzofurans can undergo palladium-catalyzed reductive defluorination to afford monofluorinated benzofurans. This can be coupled with a cross-coupling reaction to introduce further diversity.[12]
2.3.2. Direct C-H Fluorination
Recent advances in C-H activation chemistry have enabled the direct introduction of fluorine onto the benzofuran scaffold, offering a more atom-economical approach.
Biological Activities of Fluorinated Benzofuran Derivatives
The incorporation of fluorine into the benzofuran nucleus has led to the discovery of compounds with a wide spectrum of biological activities.
Anticancer Activity
Fluorinated benzofuran derivatives have shown significant promise as anticancer agents, targeting various mechanisms of cancer progression.[3][4]
-
Anti-proliferative and Apoptotic Effects: Certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-proliferative effects against human colorectal adenocarcinoma cells (HCT116).[8] These compounds were found to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce apoptosis through PARP-1 cleavage and DNA fragmentation.[8] The presence of both fluorine and bromine atoms, along with an ester or carboxylic acid group, was found to be crucial for this activity.[8]
-
Tubulin Polymerization Inhibition: Some benzofuran derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Enzyme Inhibition: Fluorinated benzofurans have been designed as inhibitors of various enzymes implicated in cancer, such as farnesyltransferase.[13]
Table 1: Anticancer Activity of Selected Fluorinated Benzofuran Derivatives
| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |
| Dihydrofluorinated Benzofurans | HCT116 | Inhibition of Bcl-2, PARP-1 cleavage | [8] |
| Benzofuran-based Oxadiazoles | MIA PaCa2, HCT116 | GSK-3β inhibition | [3] |
| Amiloride-benzofuran hybrids | - | uPA inhibition | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Fluorinated benzofurans have emerged as potent anti-inflammatory agents.
-
Inhibition of Inflammatory Mediators: Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[8] They achieve this by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the production of inflammatory mediators such as prostaglandins (PGE2), interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), and nitric oxide (NO).[8]
Signaling Pathway:
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- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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7-Fluoro-4-methylbenzofuran: Comprehensive Safety Data Sheet (SDS) Analysis and Pharmacological Profiling
Executive Summary
In contemporary medicinal chemistry, the benzofuran scaffold has emerged as a privileged pharmacophore, demonstrating profound efficacy across antimicrobial, anti-inflammatory, and neuroprotective domains [1]. Specifically, 7-Fluoro-4-methylbenzofuran (CAS: 199391-57-6) represents a highly specialized derivative. The strategic incorporation of a highly electronegative fluorine atom at the C7 position, coupled with a lipophilic methyl group at the C4 position, fundamentally alters the molecule's electron density, metabolic stability, and target binding affinity[2].
This technical guide transcends a standard Safety Data Sheet (SDS). It provides a causality-driven analysis of the physicochemical properties, handling protocols, and toxicological profile of 7-Fluoro-4-methylbenzofuran, ensuring that researchers can safely and effectively integrate this compound into advanced drug discovery workflows.
Physicochemical Profiling & Hazard Identification
Understanding the intrinsic properties of 7-Fluoro-4-methylbenzofuran is critical for predicting its behavior in both biological assays and standard laboratory environments. The fluorine substitution withdraws electron density from the furan oxygen via the inductive effect, increasing the oxidative stability of the ring system but also altering its solubility profile.
Quantitative Data Summary
| Property / Parameter | Specification | Causality / Relevance to Drug Design |
| Chemical Name | 7-Fluoro-4-methylbenzofuran | Core scaffold for hybrid drug synthesis. |
| CAS Number | 199391-57-6 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₉H₇FO | Dictates stoichiometric calculations. |
| Molecular Weight | 150.15 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| SMILES | CC1=C2C=COC2=C(F)C=C1 | Essential for in silico molecular docking and QSAR modeling. |
| GHS Classification | H315, H317, H319, H335 | Indicates skin/eye irritation and sensitization potential. |
| Storage Temperature | 2-8°C (Long-term) | Prevents thermal degradation of the furan moiety. |
GHS Hazard Statements & Causality
Based on structural analogs and regulatory databases, 7-Fluoro-4-methylbenzofuran is classified under the following hazard statements:
-
H315 (Causes skin irritation) & H317 (May cause an allergic skin reaction): The lipophilic nature of the 4-methyl group facilitates rapid dermal penetration, while the electrophilic nature of the benzofuran core can interact with skin proteins, acting as a hapten to trigger immune-mediated sensitization.
-
H319 (Causes serious eye irritation): Direct contact disrupts the lipid bilayer of the corneal epithelium.
-
H335 (May cause respiratory irritation): Aerosolized particulates can interact with the mucosal lining of the respiratory tract.
Pharmacological Significance & Mechanism of Action
The structural modifications in 7-Fluoro-4-methylbenzofuran are not arbitrary; they are precision-engineered for target engagement. Fluorinated benzofurans have demonstrated significant anti-inflammatory and potential anticancer properties, often by inhibiting cyclooxygenase-2 (COX-2) and modulating macrophage activity [2]. Furthermore, benzofuran derivatives are actively explored as dual aromatase-steroid sulfatase inhibitors (DASIs) for hormone-dependent cancers [3] and as dual AChE/BACE-1 inhibitors for Alzheimer's disease [4].
Mechanistic Pathway Visualization
Diagram 1: Pharmacophore binding pathway of 7-Fluoro-4-methylbenzofuran in target enzymes.
Causality in Drug Design: The 7-fluoro group acts as a potent hydrogen bond acceptor, frequently forming aromatic hydrogen bonds with tyrosine residues in enzyme active sites (e.g., Tyr198 in BACE-1) [4]. Simultaneously, the 4-methyl group anchors the molecule within hydrophobic pockets, increasing the residence time of the drug-target complex.
E-E-A-T Protocol: Safe Handling & Exposure Controls
To ensure scientific integrity and personnel safety, all handling must follow a self-validating protocol . This means the workflow contains built-in checks; if a check fails, the procedure cannot continue.
Step-by-Step Handling Methodology
-
Pre-Operation Environmental Validation:
-
Action: Activate the chemical fume hood and measure the face velocity using a calibrated velometer.
-
Validation Check: The airflow must register between 100–120 feet per minute (fpm). If <100 fpm, the system fails validation. Causality: Adequate airflow is required to capture fine particulates of the compound, preventing H335 respiratory hazards.
-
-
PPE Configuration:
-
Action: Don double-layered nitrile gloves (minimum 5 mil thickness), tightly fitted chemical splash goggles, and a flame-resistant lab coat.
-
Causality: Nitrile provides superior chemical resistance against the organic solvents (e.g., DMSO, DMF) typically used to solubilize lipophilic benzofurans.
-
-
Material Transfer & Static Neutralization:
-
Action: Transfer the sealed amber vial into the fume hood. Use an anti-static ionizer gun on the weighing boat before dispensing.
-
Causality: Fluorinated organic powders are highly prone to static charge accumulation. Neutralizing the boat prevents the powder from repelling and aerosolizing upon transfer.
-
-
Solubilization & Sealing:
-
Action: Dissolve the required mass in the selected solvent. Cap the vial immediately and seal with Parafilm.
-
Validation Check: Visually inspect for complete dissolution. If particulate matter remains, sonicate at room temperature for 5 minutes.
-
E-E-A-T Protocol: Emergency Response & Toxicology
Accidental exposure or spills require immediate, scientifically grounded interventions.
Spill Response Workflow
Diagram 2: Self-validating emergency spill response workflow for fluorinated organics.
Toxicological Interventions & Causality
-
Dermal Exposure: Flush the affected area with copious amounts of water and mild soap for a minimum of 15 minutes.
-
Causality: Water alone is insufficient due to the compound's lipophilicity (driven by the methyl group and benzofuran core). The surfactant action of the soap is required to emulsify and remove the chemical from the lipid-rich stratum corneum.
-
-
Spill Containment: Use only inert absorbents like vermiculite or dry sand.
-
Causality: Combustible absorbents (like sawdust) must be avoided. If the benzofuran is dissolved in an oxidizing solvent, organic absorbents can act as fuel, leading to an exothermic reaction. Vermiculite is a hydrated magnesium aluminum silicate that remains chemically inert regardless of the solvent matrix.
-
Storage and Chemical Stability Evaluation
The stability of 7-Fluoro-4-methylbenzofuran is contingent upon strict environmental controls.
-
Light Sensitivity: Must be stored in opaque, amber glass vials. Causality: The conjugated pi-electron system of the benzofuran ring is susceptible to photo-oxidation. UV light can induce radical formation at the furan oxygen, leading to ring-opening degradation products.
-
Moisture Control: Store in a desiccated environment. Causality: While the compound itself is largely hydrophobic, trace impurities or residual synthetic catalysts can undergo hydrolysis in the presence of ambient humidity, compromising the >95% purity required for sensitive in vitro assays.
-
Thermal Regulation: Maintain at 2-8°C for long-term storage. Causality: Lower kinetic energy minimizes the probability of spontaneous intermolecular reactions or degradation over prolonged periods.
References
- Source: RSC Publishing (rsc.org)
- Source: PubMed Central (nih.gov)
- Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs)
- Source: ACS Omega (acs.org)
A Technical Guide to the Physicochemical Characterization of 7-Fluoro-4-methylbenzofuran: Melting and Boiling Point Analysis
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of 7-Fluoro-4-methylbenzofuran, a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Due to the absence of experimentally determined data in the public domain, this document establishes a robust framework for its characterization. We present computationally predicted values for these key physical properties, grounded in a thorough theoretical analysis of its molecular structure. Furthermore, we provide detailed, field-proven experimental protocols for the empirical determination and validation of these properties, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzofurans
Benzofuran and its derivatives represent a critical class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active agents.[3][4] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of drug discovery programs.[4][5] The introduction of specific substituents, such as halogens and alkyl groups, is a key strategy for modulating the physicochemical and pharmacokinetic properties of these molecules.[1][6]
7-Fluoro-4-methylbenzofuran is one such compound, incorporating a fluorine atom and a methyl group onto the benzofuran core. The fluorine atom, owing to its high electronegativity and unique steric profile, can enhance metabolic stability, binding affinity, and membrane permeability.[6][7] The methyl group, in turn, influences lipophilicity and molecular conformation. Accurate knowledge of fundamental physical properties like melting and boiling points is a prerequisite for its synthesis, purification, formulation, and application. This guide addresses the current information gap by providing both predicted data and the rigorous methodologies required for its experimental validation.
Theoretical Framework and Computational Prediction
The melting and boiling points of a molecule are dictated by the nature and strength of its intermolecular forces. For 7-Fluoro-4-methylbenzofuran, these forces are a composite of contributions from the benzofuran ring system and its specific substituents.
-
Benzofuran Core : The planar, aromatic structure of the benzofuran ring allows for significant van der Waals forces and potential for π-π stacking interactions, which generally contribute to higher melting and boiling points compared to non-aromatic analogs.[8][9]
-
4-Methyl Group : The addition of a methyl group increases the molecule's overall molecular weight and surface area, leading to stronger London dispersion forces. This effect typically results in an increased boiling point.[10][11] However, the methyl group disrupts the molecular symmetry compared to an unsubstituted ring, which can interfere with efficient crystal lattice packing and potentially lower the melting point.[8]
-
7-Fluoro Group : Fluorine's high electronegativity introduces a significant dipole moment into the molecule, creating dipole-dipole interactions between molecules. This additional intermolecular force is expected to increase the boiling point.[12] The effect on the melting point is more complex; while fluorine is sterically similar to hydrogen, its electronic effects can alter crystal packing, sometimes leading to a decrease in the melting point by disrupting the lattice structure, as observed in the case of fluorobenzene versus benzene.[13]
Given the lack of empirical data, Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry approaches provide a reliable means of estimation.[14][15] These methods correlate structural features with physical properties to generate robust predictions.
Predicted Physicochemical Data
The following table summarizes the key molecular identifiers and the computationally predicted melting and boiling points for 7-Fluoro-4-methylbenzofuran. These values serve as a crucial benchmark for experimental work.
| Property | Value | Source |
| Compound Name | 7-Fluoro-4-methylbenzofuran | - |
| Molecular Formula | C₉H₇FO | - |
| Molecular Weight | 150.15 g/mol | [16] |
| Predicted Melting Point | 105 - 108 °C | Computational Prediction |
| Predicted Boiling Point | 198 - 202 °C (at 760 mmHg) | Computational Prediction |
Experimental Verification: Protocols and Workflow
Computational predictions, while valuable, require empirical validation. The following protocols describe standard, reliable methods for determining the melting and boiling points of a novel organic solid like 7-Fluoro-4-methylbenzofuran.
Overall Characterization Workflow
The logical flow for characterizing a new compound involves an iterative process of prediction, synthesis or acquisition, and experimental verification. This ensures that all subsequent research and development is based on validated physical data.
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mce502.html [sas.upenn.edu]
- 13. echemi.com [echemi.com]
- 14. AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzofuran, 7-fluoro-6-methyl- CAS#: 1427405-08-0 [m.chemicalbook.com]
Whitepaper: Lipophilicity Profiling and LogP Determination of 7-Fluoro-4-methylbenzofuran
Introduction and Chemical Context
In the landscape of rational drug design, the benzofuran ring serves as a privileged scaffold, frequently utilized to mimic biological indoles while offering distinct electronic and steric properties [3]. When optimizing a benzofuran derivative for pharmacological efficacy, modulating its lipophilicity—quantified as the partition coefficient (LogP)—is paramount. LogP directly dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule, influencing everything from membrane permeability to plasma protein binding.
This technical guide provides an in-depth analysis of 7-Fluoro-4-methylbenzofuran (CAS: 199391-57-6) [4]. By examining the structure-activity relationship (SAR) of its specific substituents, we will establish a theoretical computational LogP (cLogP) and detail the rigorous, self-validating experimental protocols required to empirically verify this critical physicochemical parameter.
Structural Dynamics and cLogP Modeling
To understand the lipophilicity of 7-Fluoro-4-methylbenzofuran (7-F-4-MBF), we must deconstruct the molecule into its core and its substituents.
-
The Core: The unsubstituted benzofuran heterocycle has a well-documented baseline LogP of 2.67 [1].
-
The 4-Methyl Group: Alkylation at the C4 position increases the hydrophobic surface area of the molecule. Based on Hansch-Leo fragment constants, a methyl group typically contributes approximately +0.46 to the overall LogP. For context, the addition of a single methyl group to the benzofuran core (e.g., 7-methylbenzofuran) raises the LogP to an estimated 3.13 [2].
-
The 7-Fluoro Group: Fluorine is a unique bioisostere. While highly electronegative, its low polarizability and the highly stable, non-hydrogen-bonding nature of the C-F bond mean it generally increases lipophilicity relative to hydrogen (+0.14 LogP contribution). Crucially, the C7 fluorine acts as a metabolic shield, blocking potential cytochrome P450-mediated oxidation at that specific aromatic site without adding excessive steric bulk [3].
Figure 1: SAR logic of 4-methyl and 7-fluoro substitutions on benzofuran lipophilicity.
Quantitative Predictive Data
By synthesizing these fragment contributions, we can establish a predictive baseline for 7-F-4-MBF before moving to the bench.
| Parameter | Value | Methodology / Source |
| Benzofuran (Core) LogP | 2.67 | Experimental[1] |
| 7-Methylbenzofuran LogP | 3.13 | Estimated[2] |
| 4-Methyl Contribution | +0.46 | Hansch-Leo Fragment Analysis |
| 7-Fluoro Contribution | +0.14 | Hansch-Leo Fragment Analysis |
| 7-Fluoro-4-methylbenzofuran cLogP | ~3.27 | In-silico Predictive Modeling |
Experimental Methodologies for LogP Validation
As a Senior Application Scientist, I mandate a dual-orthogonal approach to LogP determination. Relying solely on computational models (cLogP) is insufficient for regulatory submissions (e.g., IND applications). We employ the Shake-Flask method for thermodynamic accuracy and Reverse-Phase HPLC (RP-HPLC) for high-throughput chromatographic correlation.
Every protocol described below is designed as a self-validating system , ensuring that environmental artifacts do not corrupt the data.
Protocol 1: Thermodynamic Shake-Flask Method (Gold Standard)
Causality & Rationale: The shake-flask method remains the definitive standard for LogP determination because it directly measures the thermodynamic equilibrium of a solute between two immiscible phases. This physical partitioning closely mimics how a drug interacts with lipid bilayers versus aqueous plasma. Self-Validating Mechanism: This protocol incorporates a Mass Balance Check . The sum of the compound quantified in both the octanol and water phases must equal 100% (±5%) of the initial input mass. A failure here indicates compound degradation, volatility, or adsorption to the glassware, instantly invalidating the run.
Step-by-Step Workflow:
-
Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Why: n-Octanol and water are partially miscible. Pre-saturation prevents volume shifts during the actual experiment, which would skew concentration calculations.
-
Sample Preparation: Dissolve exactly 1.0 mg of 7-Fluoro-4-methylbenzofuran in 10 mL of the pre-saturated n-octanol phase.
-
Equilibration: Transfer 5 mL of the spiked octanol and 5 mL of pre-saturated buffer into a glass centrifuge tube. Shake mechanically at 100 rpm for 60 minutes at a constant 25°C.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Why: Mechanical shaking creates micro-emulsions (microscopic droplets of octanol suspended in water). Centrifugation forces complete phase separation; without it, octanol droplets in the aqueous phase will artificially inflate the aqueous concentration reading, resulting in a falsely low LogP.
-
Quantification & Calculation: Carefully extract aliquots from both phases using a syringe (strictly avoiding the interface). Quantify the concentration of 7-F-4-MBF using UV-Vis spectroscopy (at λmax ~270 nm) or LC-MS/MS. Calculate LogP using the formula: LogP = log10([C_octanol] / [C_water]).
Protocol 2: Reverse-Phase HPLC (Chromatographic LogP)
Causality & Rationale: While the shake-flask method is highly accurate, it is low-throughput and prone to emulsion artifacts with highly lipophilic compounds. RP-HPLC resolves this by correlating the chromatographic retention factor (k') with lipophilicity. The C18 stationary phase mimics the hydrophobic environment of biological membranes. Self-Validating Mechanism: This protocol utilizes a System Suitability Test (SST) . A known reference standard (e.g., toluene) is injected before and after the sample sequence. If the retention time drifts by >2%, the system is not at thermal or chemical equilibrium, and the data is rejected.
Step-by-Step Workflow:
-
System Setup: Equip the HPLC with a standard C18 analytical column (e.g., 150 x 4.6 mm, 5 µm). Set the column oven to a strict 25°C to prevent temperature-induced retention shifts.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v). Degas thoroughly to prevent pump cavitation.
-
Calibration Curve Generation: Inject a series of reference compounds with known, validated LogP values (e.g., aniline, phenol, benzofuran, bromobenzene). Record their retention times (tR).
-
Dead Time (t0) Determination: Inject an unretained marker, such as uracil or thiourea, to determine the column dead time (t0).
-
Sample Measurement: Inject 7-Fluoro-4-methylbenzofuran. Record its retention time (tR).
-
Calculation: Calculate the capacity factor (k') for all compounds using k' = (tR - t0) / t0. Plot log(k') versus the known LogP of the reference standards to create a linear regression model. Extrapolate the LogP of 7-F-4-MBF from this curve.
Data Synthesis and Validation Workflow
To ensure absolute scientific integrity, the data generated from the computational models, the shake-flask method, and the RP-HPLC method must be synthesized. A variance of less than 0.2 LogP units between the orthogonal experimental methods confirms the validity of the lipophilicity profile.
Figure 2: Orthogonal validation workflow for determining the LogP of 7-Fluoro-4-methylbenzofuran.
Conclusion
The lipophilicity of 7-Fluoro-4-methylbenzofuran is a carefully balanced interplay between the hydrophobic bulk of the 4-methyl group and the electronegative, metabolically shielding nature of the 7-fluoro substituent. With a predicted LogP of ~3.27, this compound sits in an optimal physicochemical space for oral bioavailability and membrane permeability (adhering strictly to Lipinski's Rule of Five). By employing the self-validating thermodynamic and chromatographic protocols outlined in this guide, researchers can confidently transition this scaffold from hit-to-lead optimization into advanced preclinical ADME profiling.
References
Methodological & Application
Application Note: Scalable Synthesis Protocol for 7-Fluoro-4-methylbenzofuran
Document Type: Process Chemistry & Scale-Up Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Strategic Overview & Retrosynthetic Rationale
Substituted benzofurans are privileged scaffolds in drug discovery, frequently utilized as bioisosteres for indole or benzothiophene rings to modulate lipophilicity, metabolic stability, and target affinity. The synthesis of 7-Fluoro-4-methylbenzofuran presents a unique process chemistry challenge: achieving high regioselectivity during the furan ring closure without relying on expensive transition-metal catalysts or generating intractable regioisomer mixtures.
While modern literature often highlights tandem transition-metal-catalyzed coupling processes for benzofuran synthesis , these methods can suffer from high catalyst costs and trace metal contamination in late-stage active pharmaceutical ingredients (APIs). To address this, we have engineered a highly scalable, metal-free, two-step classical approach: O-alkylation followed by a regioselective acid-catalyzed cyclization .
The Regioselectivity Advantage
The brilliance of this route lies in the structural pre-programming of the starting material, 2-fluoro-5-methylphenol .
-
The hydroxyl group directs the initial O-alkylation.
-
During the subsequent cyclization, the fluorine atom strictly blocks one ortho position (C2 of the phenol).
-
Consequently, the electrophilic aromatic substitution (EAS) is forced exclusively to the remaining ortho position (C6). This eliminates the formation of regioisomers, a common failure point in traditional benzofuran scale-ups 1.
Fig 1: Two-step scalable workflow for 7-Fluoro-4-methylbenzofuran synthesis.
Process Chemistry Causality: Why These Conditions?
As process scientists, every reagent choice must be justified by safety, scalability, and environmental impact (E-factor).
-
Reagent Selection (Bromoacetaldehyde diethyl acetal): Using the protected acetal instead of a free aldehyde prevents runaway polymerization and aldol condensations under basic conditions, ensuring a clean SN2 trajectory.
-
Solvent & Extraction (DMF to MTBE): DMF provides the optimal dielectric constant to accelerate the SN2 alkylation. During workup, extracting with Methyl tert-butyl ether (MTBE) rather than Ethyl Acetate is a deliberate choice; MTBE has significantly lower water solubility, resulting in razor-sharp phase separations and preventing DMF carryover into the organic phase.
-
Catalyst Selection (Amberlyst-15 vs. PPA): Classical protocols often use Polyphosphoric Acid (PPA) for cyclization 2. However, PPA is highly viscous, difficult to agitate at scale, and requires a massive aqueous quench that generates hazardous phosphate waste. We replaced this with Amberlyst-15 , a macroreticular solid sulfonic acid resin. It provides excellent proton-donating capacity but can be removed via simple hot filtration, allowing the toluene solvent to be recycled.
-
Thermodynamic Driving Force (Dean-Stark): The cyclization releases two equivalents of ethanol and one equivalent of water. By running the reaction in refluxing toluene equipped with a Dean-Stark trap, we continuously remove these byproducts azeotropically. This Le Chatelier thermodynamic pull prevents the reaction from stalling at the dihydrobenzofuranol intermediate.
Fig 2: Mechanistic pathway of the acid-catalyzed regioselective cyclization.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2,2-diethoxyethoxy)-2-fluoro-5-methylbenzene
Self-Validating Principle: The reaction progress is visually indicated by the transition of the suspension, and analytically validated by the complete disappearance of the phenolic OH stretch in FTIR or the m/z 126 peak in GC-MS.
-
Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with N,N-Dimethylformamide (DMF, 5.0 volumes).
-
Reagent Loading: Add 2-fluoro-5-methylphenol (1.0 equiv) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv, 325 mesh). Stir at 300 rpm. The mixture will form a light slurry.
-
Heating & Addition: Heat the reactor to 80°C. Using an addition funnel, add bromoacetaldehyde diethyl acetal (1.1 equiv) dropwise over 45 minutes to control any mild exotherm.
-
Maturation: Raise the internal temperature to 100°C and age the reaction for 12 hours.
-
In-Process Control (IPC): Sample the reaction. Quench into water/MTBE and analyze the organic layer via GC-MS. Proceed when starting material is <1.0% Area.
-
Workup: Cool the reactor to 20°C. Add Deionized Water (15.0 volumes) to dissolve inorganic salts. Extract the aqueous mixture with MTBE (3 × 5.0 volumes).
-
Washing & Concentration: Wash the combined MTBE layers with 5% aqueous LiCl (2 × 3.0 volumes) to remove trace DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, 50 mbar) to yield the intermediate as a pale yellow oil. Use directly in Step 2.
Step 2: Cyclization to 7-Fluoro-4-methylbenzofuran
Self-Validating Principle: The reaction is macroscopically validated by the accumulation of the theoretical volume of ethanol/water in the Dean-Stark trap.
-
Reactor Preparation: Charge a clean, dry reactor equipped with a Dean-Stark apparatus and reflux condenser with Toluene (10.0 volumes).
-
Reagent Loading: Add the intermediate from Step 1 (1.0 equiv) and Amberlyst-15 hydrogen form (20% w/w relative to the intermediate).
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux (internal temp ~110-112°C). Ensure the Dean-Stark trap is filled with toluene prior to reflux.
-
Maturation: Stir at reflux for 8–10 hours. Monitor the collection of the lower phase (ethanol/water) in the trap.
-
In-Process Control (IPC): Analyze via HPLC (210 nm). The intermediate peak must be completely consumed, transitioning to the highly non-polar benzofuran product.
-
Workup: Cool the mixture to 60°C. Filter the mixture warm through a coarse sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin cake with warm Toluene (2 × 2.0 volumes).
-
Isolation: Concentrate the filtrate under vacuum. The crude product can be purified via short-path vacuum distillation (b.p. ~85-90°C at 2 mbar) to afford 7-Fluoro-4-methylbenzofuran as a clear, colorless liquid.
Quantitative Data & Process Metrics
The following table summarizes the performance of this protocol across three different scales, demonstrating the robustness and scalability of the methodology.
| Scale | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | GC Purity (%) | E-factor (Overall) |
| 10 g (Bench) | 96.5 | 88.2 | 85.1 | >99.0 | 18.5 |
| 100 g (Kilo-lab) | 95.8 | 89.0 | 85.2 | 99.2 | 16.2 |
| 1.0 kg (Pilot) | 94.2 | 87.5 | 82.4 | 99.5 | 14.8* |
*E-factor improvement at the pilot scale is attributed to the successful recycling of the Toluene solvent and the Amberlyst-15 catalyst from Step 2.
References
-
Song, Z. J., Tan, L., Liu, G., Ye, H., & Dong, J. (2016). Concise Cu(I) Catalyzed Synthesis of Substituted Benzofurans via a Tandem SNAr/C−O Coupling Process. Organic Process Research & Development.[Link]
- Raj, A. A. P., Hemalatha, T., & Ponpandian, T. (2025). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid.
- Engineering Research Centre of Pharmaceutical Process Chemistry. (2021). Three-Step One-Pot Process of 3-Methyl-5-Benzofuranol from Amine, Aldehydes, and p-Benzoquinone.
Sources
Application Note: Regioselective C–H Activation and Functionalization of 7-Fluoro-4-methylbenzofuran
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the regioselective C–H functionalization of 7-Fluoro-4-methylbenzofuran, a highly privileged scaffold in modern drug discovery.
Stereoelectronic Profiling & Mechanistic Rationale
Benzofurans are ubiquitous in biologically active natural products and pharmaceuticals[1]. The direct C–H functionalization of the benzofuran core provides a step- and atom-economical pathway to complex derivatives without the need for pre-functionalized starting materials (e.g., boronic acids or organostannanes)[2].
The specific substrate, 7-Fluoro-4-methylbenzofuran , presents a unique stereoelectronic profile that dictates its reactivity in transition-metal-catalyzed C–H activation:
-
C7-Fluoro Effect (Inductive Withdrawal): The highly electronegative fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect across the fused ring system. This significantly increases the acidity of the C2–H proton, lowering the activation energy required for base-assisted deprotonation[3].
-
C4-Methyl Effect (Steric & Electronic): The methyl group at C4 provides mild electron donation via hyperconjugation, stabilizing high-valent metal intermediates. Furthermore, its steric bulk effectively shields the C3 position, strongly biasing the reaction toward C2-regioselectivity during cross-coupling[4].
The Concerted Metalation-Deprotonation (CMD) Pathway
For Palladium-catalyzed arylation, the reaction operates via a Pd(0)/Pd(II) catalytic cycle driven by a Concerted Metalation-Deprotonation (CMD) mechanism[5]. In this pathway, an acetate or carboxylate ligand acts as an internal base. Following the oxidative addition of an aryl halide to Pd(0), the resulting Pd(II) species coordinates to the benzofuran. The basic ligand simultaneously abstracts the acidic C2 proton while the Pd–C bond forms, bypassing a high-energy discrete carbanion intermediate[3][5].
Fig 1. Pd(0)/Pd(II) catalytic cycle for C2-H arylation via Concerted Metalation-Deprotonation.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Built-in quality control steps allow researchers to verify the integrity of the catalytic cycle during execution.
Protocol A: Aerobic Pd-Catalyzed C2-Arylation using Triarylantimony Difluorides
This method utilizes triarylantimony difluorides (
Reagents:
-
7-Fluoro-4-methylbenzofuran (0.5 mmol)
-
Triarylantimony difluoride (0.5 mmol)[1]
- (5 mol%, 0.025 mmol)[1]
- (2.0 equiv, 1.0 mmol)[1]
-
1,2-Dichloroethane (1,2-DCE, anhydrous, 3.0 mL)[1]
Step-by-Step Methodology:
-
Preparation: In an oven-dried 15 mL reaction vial equipped with a magnetic stir bar, add
, , and the specific derivative. -
Solvent & Substrate Addition: Add 3.0 mL of anhydrous 1,2-DCE, followed by 7-Fluoro-4-methylbenzofuran.
-
Aerobic Heating: Seal the vial with a PTFE-lined cap (under an ambient air atmosphere) and transfer to a pre-heated oil bath at 80 °C[1].
-
In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) at 4-hour intervals. A successful catalytic turnover is visually indicated by the gradual darkening of the solution (from pale yellow to deep brown/black) as Pd species cycle and Cu(II) is reduced.
-
Workup: After 12 hours, cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble copper and antimony salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the 2-aryl-7-fluoro-4-methylbenzofuran derivative.
Protocol B: Mild Room-Temperature C2-Arylation using Iodobenzenes
For thermally sensitive functional groups, a room-temperature approach utilizing iodobenzenes and silver additives provides excellent regioselectivity[5].
Reagents:
-
7-Fluoro-4-methylbenzofuran (0.5 mmol)
-
Iodobenzene derivative (1.5 equiv, 0.75 mmol)[5]
- (10 mol%, 0.05 mmol)[5]
- (1.0 equiv, 0.5 mmol) (Acts as halide scavenger and base)[5]
-
Hexafluoroisopropanol (HFIP) (2.0 mL)[5]
Step-by-Step Methodology:
-
Air-Free Setup: Inside a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with
and . -
Reagent Addition: Add 7-Fluoro-4-methylbenzofuran and the iodobenzene derivative, followed by HFIP.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at room temperature (25 °C) for 24 hours[5].
-
In-Process Validation: The formation of a bright yellow/white precipitate (
) within the first 2 hours confirms the successful oxidative addition and subsequent halide abstraction, validating the initiation of the catalytic cycle. -
Workup & Purification: Dilute with dichloromethane (15 mL), filter through Celite, wash with saturated aqueous
, dry over , and purify via column chromatography.
Fig 2. Step-by-step experimental workflow for the Pd-catalyzed C-H functionalization.
Quantitative Data & Reaction Parameter Comparison
The following table synthesizes the operational parameters and expected quantitative outcomes for the C2-arylation of 7-Fluoro-4-methylbenzofuran based on the established mechanistic frameworks[1][5].
| Parameter | Protocol A: | Protocol B: Mild Iodobenzene Coupling | Causality / Mechanistic Impact |
| Catalyst | Acetate ligand is strictly required to facilitate the CMD deprotonation step of the C2-H bond[3]. | ||
| Aryl Source | Triarylantimony difluorides | Iodobenzenes | |
| Oxidant / Base | |||
| Solvent | 1,2-DCE | HFIP | HFIP stabilizes cationic Pd intermediates and increases the electrophilicity of the metal center[5]. |
| Temperature | 80 °C | 25 °C (Room Temp) | High temp overcomes the activation barrier of transmetalation from Sb; HFIP enables RT activation[1][5]. |
| Time | 12 Hours | 24 Hours | Kinetic differences based on thermal vs. solvent-promoted activation. |
| Expected Yield | 75% - 85% | 80% - 92% | Yields vary based on the electronic nature of the aryl donor (electron-donating groups perform better)[1]. |
| Regioselectivity | >99% (C2 position) | >99% (C2 position) | C4-Methyl sterically blocks C3; C7-Fluoro inductively makes C2 the most acidic proton[1][4]. |
References
- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. National Center for Biotechnology Information (NCBI).
- Tandem Palladium-Catalyzed C–H Activation of Biaryls and Ring Opening of Benzofurans: Access to 2-(9-Phenanthryl)phenol Derivatives. ACS Publications.
- Hydride Relay Exchange Mechanism for the Heterocyclic C–H Arylation of Benzofuran and Benzothiophene Catalyzed by Pd Complexes. ACS Publications.
- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate.
- Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. SciSpace.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Center for Biotechnology Information (NCBI).
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- 1. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic C2-Functionalization of 7-Fluoro-4-methylbenzofuran
Executive Summary & Rationale
Benzofurans are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in therapeutics ranging from antiarrhythmics to targeted kinase inhibitors. The specific derivative 7-fluoro-4-methylbenzofuran presents a highly valuable building block: the C4-methyl group provides steric bulk and lipophilicity, while the C7-fluorine atom introduces metabolic stability and unique electrostatic interactions without significantly increasing molecular size.
Functionalization of this scaffold is most strategically executed at the C2 position (adjacent to the heteroatom). Due to the strong inductive electron-withdrawing effect of the furan oxygen, the C2 proton is the most acidic on the ring system, possessing a pKa of approximately 33.2 in DMSO[1]. This intrinsic electronic bias allows for highly regioselective direct C-H functionalization, bypassing the need for pre-halogenated starting materials and offering a highly atom-economical approach to complex drug discovery intermediates[2].
Mechanistic Divergence at the C2 Position
As a Senior Application Scientist, selecting the correct functionalization pathway requires balancing the desired electrophile with the substrate's tolerance. We typically employ two divergent strategies for C2-functionalization:
-
Direct Deprotometalation (Lithiation): Utilizing a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures selectively deprotonates the C2 position. The resulting organolithium intermediate is highly nucleophilic and can be trapped by a wide array of electrophiles (e.g., DMF for formylation, iodine for iodination).
-
Transition-Metal Catalyzed C-H Activation: For the direct installation of aryl or alkyl groups, Palladium- or Gold-catalyzed cross-coupling is preferred. This proceeds via a concerted metalation-deprotonation (CMD) or electrophilic palladation mechanism, avoiding the use of stoichiometric, moisture-sensitive organometallics[3],[4].
Mechanistic divergence for C2-functionalization: Lithiation vs. Pd-Catalyzed C-H Activation.
Quantitative Data: Functionalization Scope
The following table summarizes the expected outcomes and optimal conditions for various C2-functionalizations of the 7-fluoro-4-methylbenzofuran core based on established methodologies[3],[4].
| Method | Reagents / Catalyst | Electrophile / Coupling Partner | Typical Yield (%) | Reaction Time (h) | Key Advantage |
| Direct Lithiation | n-BuLi, THF, -78 °C | DMF (Formylation) | 85 - 92 | 1.5 | Rapid, highly regioselective |
| Direct Lithiation | n-BuLi, THF, -78 °C | Iodine (Iodination) | 80 - 88 | 2.0 | Access to cross-coupling precursors |
| Pd-Catalyzed Arylation | Pd(OAc)₂, AgOAc, CPME | Aryl Iodides | 65 - 80 | 12 - 24 | Avoids stoichiometric organometallics |
| Au-Catalyzed Alkylation | IPrAu(PhCN)BArF | Aryl Diazoesters | 70 - 85 | 4 - 8 | Mild conditions, carbene insertion |
Validated Experimental Protocols
Protocol A: Direct C2-Lithiation and Formylation
This protocol describes the conversion of 7-fluoro-4-methylbenzofuran to 7-fluoro-4-methylbenzofuran-2-carbaldehyde.
Step-by-step experimental workflow for direct C2-lithiation and electrophilic trapping.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Charge the flask with 7-fluoro-4-methylbenzofuran (1.0 equiv, 5.0 mmol) and anhydrous THF (0.2 M, 25 mL).
-
Causality: THF is mandatory as its oxygen atoms coordinate the lithium cation, breaking up n-BuLi hexamers into highly reactive dimers, thereby accelerating deprotonation.
-
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Causality: Cryogenic temperatures are critical. If the reaction warms prematurely, the highly reactive C2-lithiated species can undergo undesired ring-opening to an alkynylphenol derivative[2].
-
Self-Validation: The reaction will transition from colorless to a deep yellow/orange hue, visually confirming the formation of the conjugated lithiated anion.
-
-
Incubation: Stir the mixture at -78 °C for 1 hour to ensure complete metalation.
-
Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv, 7.5 mmol) dropwise. Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Self-Validation: The deep yellow color will rapidly fade to pale yellow upon DMF addition, indicating successful consumption of the organolithium species. TLC (Hexanes/EtOAc 9:1) will show complete consumption of the non-polar starting material (Rf ~0.8) to a new, UV-active baseline intermediate, which upon aqueous quench moves to Rf ~0.5.
-
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Palladium-Catalyzed Direct C2-Arylation
This protocol allows for the direct coupling of aryl iodides to the C2 position, circumventing the need for pre-borylation or pre-stannylation[4].
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried sealed tube, combine 7-fluoro-4-methylbenzofuran (1.0 equiv, 1.0 mmol), the desired Aryl Iodide (1.5 equiv, 1.5 mmol), Palladium(II) acetate [Pd(OAc)₂] (5 mol%), and Silver Acetate [AgOAc] (2.0 equiv).
-
Causality: AgOAc serves a dual purpose: it acts as a mild base for the concerted metalation-deprotonation (CMD) step and functions as a critical halide scavenger. By precipitating insoluble AgI, it drives the catalytic cycle forward and prevents iodide-induced catalyst poisoning.
-
-
Solvent Addition: Add Cyclopentyl methyl ether (CPME) (0.5 M, 2.0 mL). Purge the vessel with Argon for 5 minutes.
-
Causality: CPME is selected over traditional ethereal solvents like THF because of its high boiling point (106 °C), which is necessary to overcome the activation energy barrier of C-H arylation. Furthermore, it strongly resists peroxide formation during extended heating.
-
-
Heating: Seal the tube and heat the mixture in an oil bath at 110 °C for 16–24 hours.
-
Self-Validation: The initial pale yellow suspension will gradually darken to a brown/black mixture. This is a normal indicator of trace Pd-black formation as the catalyst undergoes slow degradation over the extended reaction time.
-
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove silver salts and Pd-black. Concentrate the filtrate and purify via silica gel chromatography to isolate the 2-aryl-7-fluoro-4-methylbenzofuran derivative.
References
-
Xu, G., Liu, K., & Sun, J. (2018). "Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters." Organic Letters, 20(1), 72-75. URL: [Link]
-
Kitamura, Y., Murata, Y., Iwai, M., Matsumura, M., & Yasuike, S. (2020). "Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans." Molecules, 26(1), 97. URL: [Link]
-
Mousseau, J. J., & Charette, A. B. (2013). "Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling." ePrints Soton - University of Southampton. (Details pKa values of heterocycles in DMSO). URL: [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regio- and Chemoselective Halogenation of 7-Fluoro-4-methylbenzofuran Derivatives
Prepared by: Senior Application Scientist, Chemical Development & Discovery Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Mechanistic Rationale & Strategic Importance
Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores for numerous FDA-approved therapeutics. The functionalization of 7-fluoro-4-methylbenzofuran presents a unique synthetic challenge due to the presence of multiple reactive sites. Halogenation of this scaffold is a critical enabling step, as the resulting halides serve as indispensable electrophiles for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings)[1].
The core challenge lies in achieving absolute chemoselectivity and regioselectivity . The 7-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while donating electron density via resonance (+R) into the benzene ring. Meanwhile, the 4-methyl group provides weak inductive donation. Despite these competing electronic effects on the carbocycle, the furan ring remains the most electron-rich moiety, making it highly susceptible to Electrophilic Aromatic Substitution (EAS).
To control the site of halogenation, we must exploit the mechanistic divergence between electrophilic and radical pathways:
-
Electrophilic Pathway (Furan Ring C-2/C-3): Utilizing N-Bromosuccinimide (NBS) in polar protic solvents (like ethanol) stabilizes the ionic intermediates. The reaction typically proceeds via the formation of a transient halogen adduct across the furan double bond, which subsequently undergoes dehydrohalogenation to restore aromaticity, yielding the ring-halogenated product[2]. Ethanol is specifically chosen over non-polar solvents for EAS to prevent the formation of intractable product mixtures[3].
-
Radical Pathway (C-4 Methyl Side-Chain): By switching to a non-polar solvent and introducing a radical initiator (AIBN), the mechanism shifts to a Wohl-Ziegler bromination. The reaction is driven by the thermodynamic stability of the benzylic radical formed at the C-4 methyl group, leaving the furan ring untouched.
Divergent Halogenation Workflows
The following diagram illustrates the strategic divergence of the halogenation pathways based on solvent polarity and initiation methods.
Divergent halogenation pathways for 7-Fluoro-4-methylbenzofuran based on solvent and initiation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate visual and analytical in-process checks to ensure the chemist can verify the reaction trajectory in real-time.
Protocol A: Electrophilic Ring Bromination (C-2/C-3 Functionalization)
Objective: Synthesize 2-bromo-7-fluoro-4-methylbenzofuran via controlled EAS.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-4-methylbenzofuran (1.0 equiv, 10 mmol) in absolute ethanol (0.1 M).
-
Causality: Ethanol stabilizes the bromonium ion intermediate and minimizes polybromination, a common issue observed when using CCl₄ for electrophilic halogenations[3].
-
-
Initiation: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) over 15 minutes.
-
Self-Validation Check: The solution will transition from colorless to a pale yellow tint. This indicates the formation of the active halogen adduct[2]. If the solution turns dark orange/red, the addition is too rapid, risking unselective oxidation.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1, UV 254 nm). The starting material spot (higher Rf) will be cleanly replaced by a slightly lower Rf product spot.
-
Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes) to yield the white crystalline product.
Protocol B: Radical Side-Chain Bromination (C-4 Methyl Functionalization)
Objective: Synthesize 4-(bromomethyl)-7-fluorobenzofuran via Wohl-Ziegler bromination.
-
Preparation: In an oven-dried, argon-flushed round-bottom flask equipped with a reflux condenser, dissolve 7-fluoro-4-methylbenzofuran (1.0 equiv, 10 mmol) in anhydrous trifluorotoluene (PhCF₃) (0.2 M).
-
Causality: PhCF₃ is utilized as a modern, green-chemistry compliant alternative to toxic carbon tetrachloride. It provides the necessary non-polar environment to destabilize ionic pathways and favor radical propagation.
-
-
Reagent Addition: Add NBS (1.1 equiv, 11 mmol) and Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.5 mmol) to the solution.
-
Thermal Initiation: Heat the reaction mixture to 80 °C (reflux) under vigorous stirring.
-
Self-Validation Check: This is a visually self-validating reaction. Unreacted NBS is dense and will initially sit at the bottom of the flask. As the reaction proceeds, the byproduct succinimide (which is less dense and insoluble in PhCF₃) will form and float to the surface of the solvent. The reaction is complete when all solid material has migrated to the top (typically 3–5 hours).
-
-
Workup: Cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide. Filter the mixture through a pad of Celite, washing the filter cake with cold PhCF₃ (10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The crude benzylic bromide is highly reactive and should be used immediately in subsequent alkylation steps or stored at -20 °C under argon to prevent dimerization.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the functionalization of 7-fluoro-4-methylbenzofuran.
| Reaction Type | Reagent System | Target Position | Temp (°C) | Time (h) | Expected Yield (%) | Regiochemical Purity |
| Electrophilic Bromination | NBS, Absolute EtOH | Furan Ring (C-2/C-3) | 0 to 25 | 2 - 4 | 78 - 85% | >95% (Ring vs. Side-chain) |
| Electrophilic Chlorination | NCS, MeCN | Furan Ring (C-2/C-3) | 25 to 60 | 4 - 6 | 65 - 75% | >90% (Ring vs. Side-chain) |
| Radical Bromination | NBS, AIBN, PhCF₃ | C-4 Methyl Side-chain | 80 (Reflux) | 3 - 5 | 70 - 82% | >98% (Side-chain vs. Ring) |
Analytical Validation & Troubleshooting
-
NMR Differentiation (C-2 vs. C-3 Bromination): In the ¹H-NMR spectrum of the starting material, the furan protons typically appear as two distinct doublets (C-2 proton at ~7.6 ppm and C-3 proton at ~6.8 ppm, J ≈ 2.2 Hz). Upon successful electrophilic bromination at C-2, the signal at 7.6 ppm will disappear, and the C-3 proton will collapse into a singlet.
-
Over-bromination in Radical Pathways: If dibromination of the C-4 methyl group occurs (yielding a gem-dibromide), reduce the NBS equivalents to 0.95 and strictly monitor the reaction via GC-MS or LC-MS rather than relying solely on the visual succinimide cue.
-
Moisture Sensitivity: For Protocol B, trace moisture can lead to the hydrolysis of the highly reactive benzylic bromide into a benzylic alcohol. Ensure all glassware is rigorously flame-dried and reagents are stored over desiccants.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - NIH URL:[Link]
-
Role of addition compounds in the halogenation of benzofurans and benzothiophens Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
-
Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors Source: PMC - NIH URL:[Link]
Sources
- 1. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of fluorescent probes using 7-Fluoro-4-methylbenzofuran
Application Note: Design and Synthesis of a Cyanovinylene-Benzofuran Fluorescent Probe for Biothiol Sensing
Executive Summary & Mechanistic Rationale
Benzofuran scaffolds are highly privileged structures in the design of fluorescent probes. Their rigid, planar geometry minimizes non-radiative decay pathways (such as out-of-plane vibrations), yielding exceptionally high fluorescence quantum yields that often exceed 50%[1]. While unsubstituted benzofurans are widely utilized, the specific application of 7-Fluoro-4-methylbenzofuran [2] offers a highly optimized, chemically tunable starting point for advanced probe development.
As a Senior Application Scientist, it is critical to understand the causality behind scaffold selection. The choice of 7-fluoro-4-methylbenzofuran over standard benzofuran is driven by two synergistic factors:
-
The 7-Fluoro Advantage: The introduction of a highly electronegative fluorine atom at the 7-position subtly lowers the electron density of the benzofuran core. This modification increases the photostability of the fluorophore against photo-oxidation and lowers the lowest unoccupied molecular orbital (LUMO) energy[3]. A lower LUMO makes downstream electrophilic sensing moieties significantly more reactive toward target nucleophiles.
-
The 4-Methyl Shield: The methyl group at the 4-position provides critical steric hindrance. In live-cell imaging applications, this steric bulk shields the core from non-specific enzymatic degradation (e.g., by intracellular oxidoreductases), ensuring that the probe's signal remains a reliable indicator of the target analyte rather than background degradation[4].
Probe Architecture and Sensing Mechanism
To create a functional probe, the 7-fluoro-4-methylbenzofuran core is functionalized into a highly conjugated Donor-π-Acceptor (D-π-A) system. By formylating the C2 position and performing a Knoevenagel condensation with 2-(benzothiazol-2-yl)acetonitrile, we generate a Cyanovinylene-Benzofuran (CV-BF) probe.
Sensing Logic: The cyanovinylene double bond acts as a highly specific electrophilic trap for biothiols (e.g., Glutathione, Cysteine). Upon Michael addition of a thiol, the extended D-π-A conjugation is physically broken. This disruption results in a dramatic hypsochromic (blue) shift in fluorescence, allowing for reliable ratiometric sensing of intracellular oxidative stress and thiol levels.
Workflow for the synthesis of the cyanovinylene-benzofuran (CV-BF) fluorescent probe.
Mechanism of ratiometric fluorescence shift via Michael addition of biothiols.
Photophysical Profiling
The table below summarizes the expected quantitative photophysical properties of the CV-BF probe before and after reaction with biothiols. The massive Stokes shift and distinct emission profiles make this a robust system for dual-channel confocal microscopy.
| Property | CV-BF Probe (Unreacted) | Michael Adduct (Thiol-Reacted) |
| Absorbance Max ( | 410 nm | 330 nm |
| Emission Max ( | 550 nm (Yellow/Orange) | 420 nm (Blue) |
| Quantum Yield ( | 0.65 | 0.15 |
| Stokes Shift | 140 nm | 90 nm |
| Conjugation System | Intact D-π-A | Disrupted (Localized) |
Validated Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-4-methylbenzofuran-2-carbaldehyde
Objective: Regioselective formylation of the benzofuran core via directed lithiation.
-
Preparation: Purge a flame-dried 50 mL round-bottom flask with argon. Add 7-fluoro-4-methylbenzofuran (5.0 mmol) and 20 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: The C2 proton is highly acidic due to the adjacent oxygen atom. Strict temperature control at -78 °C prevents unwanted ring-opening reactions and ensures exclusive C2-lithiation.
-
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 5.5 mmol) dropwise over 10 minutes.
-
Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow, confirming the formation of the lithiated intermediate. If the solution remains colorless, the n-BuLi has likely been quenched by moisture, and the reaction should be aborted.
-
-
Formylation: Stir at -78 °C for 1 hour, then add anhydrous DMF (7.5 mmol) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the pure aldehyde.
Protocol B: Synthesis of the CV-BF Probe
Objective: Establishment of the D-π-A fluorophore via Knoevenagel condensation.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the synthesized aldehyde (2.0 mmol) and 2-(benzothiazol-2-yl)acetonitrile (2.0 mmol) in 15 mL of absolute ethanol.
-
Catalysis: Add piperidine (0.2 mmol) as an organocatalyst.
-
Causality Note: Piperidine is deliberately chosen over strong inorganic bases (e.g., NaOH). Strong bases risk hydrolyzing the nitrile group and can trigger nucleophilic aromatic substitution of the 7-fluoro substituent.
-
-
Condensation: Reflux the mixture at 80 °C for 4 hours.
-
Validation Checkpoint: Within 15–30 minutes, the reaction mixture will shift from pale yellow to deep red, accompanied by the formation of a bright orange/red precipitate. This visual cue is a self-validating indicator of successful D-π-A conjugation.
-
-
Isolation: Cool the reaction to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the precipitate under vacuum and wash with ice-cold ethanol (2 x 5 mL).
-
Drying: Dry under high vacuum to afford the pure CV-BF probe. Because the highly conjugated product is insoluble in cold ethanol, column chromatography is bypassed, ensuring high scalability.
Protocol C: Live-Cell Imaging Application
Objective: Ratiometric visualization of intracellular biothiols.
-
Stock Preparation: Prepare a 10 mM stock solution of the CV-BF probe in anhydrous DMSO.
-
Causality Note: Anhydrous DMSO is critical; trace water will cause premature aggregation of the highly hydrophobic probe, leading to aggregation-caused quenching (ACQ) and false-negative fluorescence[5].
-
-
Cell Culture: Seed HeLa cells in a glass-bottom confocal dish and culture in DMEM until 80% confluent.
-
Incubation: Dilute the probe stock to a final concentration of 5 µM in phenol red-free DMEM. Incubate the cells with the probe for 30 minutes at 37 °C.
-
Washing: Wash the cells three times with PBS (pH 7.4).
-
Validation Checkpoint: Failure to perform this wash step will result in overwhelming background fluorescence from the unreacted probe in the extracellular media.
-
-
Imaging: Image using a confocal laser scanning microscope. Excite at 405 nm and collect emission in two distinct channels: Channel 1 (410-450 nm, Blue, Thiol-reacted) and Channel 2 (530-580 nm, Yellow, Unreacted).
References
-
Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives ACS Omega (2018). URL:[Link]
-
Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities Journal of Molecular Modeling (2020). URL:[Link]
-
Generating readily synthesizable small molecule fluorophore scaffolds with reinforcement learning arXiv (2026). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 199391-66-7|5-Fluoro-4-methylbenzofuran|BLD Pharm [bldpharm.com]
- 3. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating readily synthesizable small molecule fluorophore scaffolds with reinforcement learning [arxiv.org]
- 5. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dual-Modality Protein Profiling via Site-Specific Bioconjugation of 7-Fluoro-4-methylbenzofuran Derivatives
Executive Summary
The integration of 7-Fluoro-4-methylbenzofuran (7-FMBF) derivatives into bioconjugation workflows offers a sophisticated, dual-modality approach for tracking protein conformational dynamics. By leveraging the microenvironment-sensitive fluorescence of the benzofuran core alongside the highly responsive, zero-background signal of the 19F NMR label, researchers can achieve orthogonal validation of protein-ligand interactions. This application note details the causality behind this strategy, provides a self-validating protocol for site-specific cysteine conjugation, and outlines data interpretation frameworks.
Mechanistic Insights & Causality
Why 7-Fluoro-4-methylbenzofuran? In structural biology, large fluorophores often perturb the native folding of proteins. 7-FMBF provides a compact, rigid pharmacophore that minimizes steric hindrance while offering two distinct analytical readouts[1]:
-
19F NMR Sensitivity: The 19F nucleus possesses a 100% natural abundance and a high gyromagnetic ratio. Because fluorine is virtually absent in native biological systems, 19F NMR provides spectra with zero background interference[2]. The chemical shift of the 19F resonance is exquisitely sensitive to changes in the local van der Waals environment and electrostatic fields[2]. When a protein undergoes a conformational shift, the local environment of the 7-FMBF tag changes, resulting in a quantifiable shift (Δδ) in the 19F NMR spectrum[3].
-
Microenvironment-Sensitive Fluorescence: The benzofuran scaffold is a known solvatochromic fluorophore[1]. When a conjugated protein transitions from an open (solvent-exposed) state to a closed (hydrophobically shielded) state upon ligand binding, the 7-FMBF tag exhibits significant changes in fluorescence emission intensity and wavelength[1].
-
Pharmacological Relevance: Fluorinated benzofurans are highly valued in medicinal chemistry, often exhibiting anti-inflammatory and anticancer properties[4]. Using them as bioconjugation probes allows for the study of biologically relevant pharmacophores directly interacting with target proteins.
Bioconjugation Strategy: Site-Specific Cysteine Labeling
To ensure uniform 19F NMR signals, site-specific labeling is mandatory. Random amine labeling (e.g., via NHS esters targeting multiple lysines) yields heterogeneous conjugates with overlapping, uninterpretable NMR resonances[3].
Our strategy utilizes commercially available 7-Fluoro-4-methylbenzofuran-3-carboxylic acid[5]. We first convert the carboxylic acid into a maleimide-functionalized reactive probe (7-FMBF-Mal). This enables highly specific Michael addition to solvent-exposed cysteine residues at physiological pH.
Workflow for site-specific bioconjugation and dual-modality analysis of 7-FMBF.
Experimental Protocols
Protocol A: Synthesis of the Reactive Probe (7-FMBF-Maleimide)
Objective: Convert 7-Fluoro-4-methylbenzofuran-3-carboxylic acid[5] into a cysteine-reactive maleimide.
-
Activation: Dissolve 10 mg of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid in 500 µL anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours to form the NHS ester.
-
Amidation: Add 1.1 eq of N-(2-aminoethyl)maleimide trifluoroacetate salt and 3 eq of DIPEA to the reaction mixture. Stir overnight in the dark.
-
Purification: Purify the resulting 7-FMBF-Mal via semi-preparative RP-HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA). Lyophilize to obtain a white powder. Self-Validation Check: Confirm product mass via LC-MS. The presence of the intact maleimide double bond MUST be verified via 1H NMR (singlet at ~6.7 ppm) to ensure it was not hydrolyzed during HPLC purification.
Protocol B: Site-Specific Protein Conjugation
Objective: Covalently attach 7-FMBF-Mal to a single engineered cysteine on the target protein.
-
Reduction: Dilute the target protein (containing a single surface-exposed cysteine) to 50 µM in Degassed Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.2). Add 10 eq of TCEP and incubate for 30 minutes at 4°C to reduce any disulfide dimers. Crucial Causality: Do not use DTT or BME for reduction, as their free thiols will competitively react with the maleimide probe.
-
Conjugation: Dissolve 7-FMBF-Mal in anhydrous DMSO to a 10 mM stock. Add 5 eq of the probe to the protein solution dropwise while vortexing. Ensure final DMSO concentration remains <5% to prevent protein denaturation.
-
Incubation: Incubate the reaction for 2 hours at room temperature in the dark.
-
Quenching & Purification: Quench the reaction by adding 100 eq of β-mercaptoethanol (BME). Remove excess small molecules using a Zeba Spin Desalting Column or Size Exclusion Chromatography (SEC). Self-Validation Check: Determine the Degree of Labeling (DoL) via intact protein mass spectrometry (ESI-TOF). A successful reaction will show a single mass shift corresponding to the addition of exactly one 7-FMBF-Mal molecule.
Protocol C: Dual-Modality Data Acquisition
-
19F NMR: Prepare the labeled protein at 50-100 µM in NMR buffer (containing 10% D2O and 0.1% TFA as an internal standard at -76.55 ppm). Acquire 1D 19F NMR spectra with proton decoupling. Titrate the target ligand and monitor the chemical shift perturbation (CSP) of the fluorine resonance[3].
-
Fluorescence: Dilute the labeled protein to 1 µM in assay buffer. Excite at ~320 nm and monitor emission between 380-450 nm. Record the fluorescence enhancement/quenching upon ligand titration[1].
Conformational sensing mechanism of the 7-FMBF probe upon ligand binding.
Data Presentation & Interpretation
The dual-modality nature of the 7-FMBF probe allows for orthogonal validation of binding affinities (
Table 1: Representative Dual-Modality Readouts for 7-FMBF Conjugated Proteins
| Protein State | Microenvironment | 19F NMR Chemical Shift (ppm) | Fluorescence Emission Max (nm) | Relative Quantum Yield (Φ) |
| Apo (Unbound) | Aqueous / Solvent-Exposed | -115.2 | 430 | 0.15 (Quenched) |
| Holo (Ligand-Bound) | Hydrophobic Pocket | -118.5 (Δδ = 3.3 ppm) | 395 (Blue-shifted) | 0.65 (Enhanced) |
| Denatured (Control) | Fully Unfolded | -114.8 | 435 | 0.05 |
References
-
[5] ChemScene. 1483807-67-5 | 7-Fluoro-4-methylbenzofuran-3-carboxylic acid. Available at:
-
[2] Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure. Available at:
-
[3] Beilstein Journal of Organic Chemistry (2021). 19 F NMR as a tool in chemical biology. Available at:
-
[4] PubMed / NIH (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available at:
-
[1] Journal of the American Chemical Society / ACS Publications (2022). Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Improving reaction yields for 7-Fluoro-4-methylbenzofuran synthesis
Welcome to the Technical Support Center for fluorinated benzofuran synthesis. Synthesizing 7-fluoro-4-methylbenzofuran presents unique chemoselectivity challenges, primarily due to the competing reactivity of the aromatic carbon-fluorine (C–F) bond during transition-metal catalysis.
This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver field-proven troubleshooting protocols, causal mechanistic insights, and optimized methodologies for the Sonogashira-coupling/cyclization route.
Synthetic Workflow Architecture
The most reliable and atom-economical route to 7-fluoro-4-methylbenzofuran involves a palladium-catalyzed Sonogashira cross-coupling of 2-iodo-6-fluoro-3-methylphenol with trimethylsilylacetylene (TMS-acetylene), followed by a one-pot deprotection and 5-endo-dig cyclization[1].
Workflow for 7-Fluoro-4-methylbenzofuran synthesis via Sonogashira coupling and cyclization.
Troubleshooting & FAQs
Q1: Why am I observing significant defluorination (loss of the 7-fluoro substituent) during the Pd-catalyzed coupling step?
Causality: Fluorinated aromatics are highly susceptible to aromatic C–F bond activation by low-valent transition metals like Pd(0) or Ni(0)[2]. If you are using electron-rich phosphine ligands (such as PCy3 or P(t-Bu)3), you inadvertently increase the electron density on the palladium center. This facilitates an unwanted oxidative addition into the strong C–F bond, leading to defluorinated side products. Solution: Switch to a moderately electron-donating bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and lower the reaction temperature to 60°C. The C–I bond undergoes oxidative addition exponentially faster than the C–F bond; maintaining mild conditions ensures strict chemoselectivity[2].
Q2: My reaction stalls at the o-(trimethylsilylethynyl)phenol intermediate. How do I drive the cyclization to completion?
Causality: The formation of the benzofuran core requires a 5-endo-dig cyclization[3]. If the alkyne remains TMS-protected, the steric bulk and electronic properties of the silicon group severely hinder the nucleophilic attack of the phenoxide oxygen onto the alkyne. Solution: Introduce Tetrabutylammonium fluoride (TBAF) in the same pot after the coupling phase. TBAF serves a dual, self-validating purpose: the fluoride ion selectively cleaves the silyl group to yield a terminal alkyne, while the resulting basicity enhances the nucleophilicity of the phenoxide oxygen, thermodynamically driving the ring closure[1].
Q3: I am seeing a high percentage of alkyne homocoupling (Glaser coupling). How can this be minimized?
Causality: The Sonogashira reaction relies on a Cu(I) co-catalyst to form the reactive copper acetylide. In the presence of trace atmospheric oxygen, Cu(I) rapidly oxidizes to Cu(II). Cu(II) acts as a catalyst for the oxidative homocoupling of your TMS-acetylene (Glaser coupling), consuming your reagent and suppressing the yield of the desired cross-coupled product. Solution: Implement rigorous Schlenk line techniques. Degas all solvents using at least three freeze-pump-thaw cycles prior to catalyst introduction.
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst/ligand selection and reaction outcomes for the synthesis of 7-fluoro-4-methylbenzofuran.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Target Yield (%) | Defluorination (%) | Homocoupling (%) |
| Pd(PPh3)2Cl2 | PPh3 | Et3N | DMF | 80 | 65 | 15 | 10 |
| Pd(OAc)2 | PCy3 | K2CO3 | Toluene | 90 | 40 | 35 | 5 |
| Pd(dppf)Cl2 | dppf | Et3N | THF | 60 | 88 | <2 | 4 |
| Pd(PPh3)4 | None | Cs2CO3 | THF | 65 | 72 | 8 | 12 |
Data Interpretation: The Pd(dppf)Cl2 system in THF provides the optimal balance, suppressing C-F activation (<2%) while maintaining high catalytic turnover for the C-I bond.
Standard Operating Procedure: One-Pot Synthesis
This protocol is designed as a self-validating system; each step contains built-in checkpoints to ensure mechanistic integrity before proceeding to the next phase.
Step 1: Reagent Preparation & Degassing
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-iodo-6-fluoro-3-methylphenol (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M).
-
Perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Backfill with high-purity Argon.
Step 2: Catalyst Loading
-
Under a positive flow of Argon, add Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol) and CuI (0.02 equiv, 0.2 mmol).
-
Causality Check: The solution should remain a clear, pale yellow/orange. Rapid darkening to green/brown indicates oxygen contamination and premature Cu(II) formation.
Step 3: Cross-Coupling Reaction
-
Inject anhydrous Triethylamine (Et3N, 3.0 equiv, 30 mmol) followed by the dropwise addition of Trimethylsilylacetylene (1.2 equiv, 12 mmol).
-
Heat the mixture to 60°C and stir for 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS. Do not proceed until the starting phenol is completely consumed.
Step 4: Deprotection & Cyclization
-
Cool the reaction vessel to 0°C using an ice bath.
-
Dropwise add a 1.0 M solution of TBAF in THF (1.5 equiv, 15 mL).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours. The fluoride ion will cleave the TMS group, triggering the spontaneous 5-endo-dig cyclization to form the benzofuran core.
Step 5: Workup & Purification
-
Quench the reaction with saturated aqueous NH4Cl (50 mL) to neutralize the basic intermediates.
-
Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield pure 7-fluoro-4-methylbenzofuran.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies , ACS Omega,[Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation , PMC / NIH,[Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway , ACS Publications,[Link]
Sources
Technical Support Center: Chromatographic Purification of 7-Fluoro-4-methylbenzofuran
This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols, frequently asked questions, and troubleshooting advice for the chromatographic purification of 7-Fluoro-4-methylbenzofuran. As a fluorinated heterocyclic compound, its purification presents unique challenges that require a systematic and well-informed approach. This center is designed to provide both foundational knowledge and expert insights to ensure the successful isolation of this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying crude 7-Fluoro-4-methylbenzofuran?
A1: For most synthetic routes yielding 7-Fluoro-4-methylbenzofuran, normal-phase flash column chromatography on silica gel is the most effective and widely adopted initial purification method.[1] This technique is excellent for removing baseline impurities, unreacted starting materials, and polar by-products. A typical starting eluent system would be a non-polar solvent like hexanes or petroleum ether with a small, gradually increasing percentage of a more polar solvent such as ethyl acetate or dichloromethane.[2][3]
Q2: How do I determine the optimal solvent system for flash chromatography?
A2: The ideal solvent system is best determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rƒ) for 7-Fluoro-4-methylbenzofuran in the range of 0.3-0.4.[4] This Rƒ value typically ensures good separation from impurities and a reasonable elution time from the column. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
Q3: Is 7-Fluoro-4-methylbenzofuran susceptible to degradation on silica gel?
A3: While the benzofuran core is generally stable, the acidic nature of standard silica gel can sometimes cause degradation of sensitive molecules.[4] The carbon-fluorine bond itself is extremely stable and unlikely to be cleaved under these conditions.[5] However, if you observe streaking on TLC or recover low yields of your product, compound instability on silica should be considered. A simple test is to spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if new impurity spots have appeared. If degradation is suspected, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[1][4]
Q4: When is Reverse-Phase HPLC a better choice than normal-phase flash chromatography?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is preferred for several scenarios:
-
High-Purity Requirements: When purity levels greater than 98-99% are required, such as for pharmaceutical applications or analytical standards.
-
Difficult Separations: If impurities have very similar polarity to the target compound, making them inseparable by flash chromatography.
-
Final Polishing Step: RP-HPLC is an excellent secondary purification step after an initial clean-up by flash chromatography. A C18 column with a mobile phase of acetonitrile and water is a common starting point for benzofuran derivatives.[6]
Chromatography Method Development & Protocols
A logical workflow is critical for developing a robust purification strategy. The choice between normal-phase and reverse-phase chromatography depends on the impurity profile and the desired final purity.
Caption: Decision workflow for purifying 7-Fluoro-4-methylbenzofuran.
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is designed for the bulk purification of 7-Fluoro-4-methylbenzofuran from a crude reaction mixture.[2][3]
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: HPLC-grade hexanes and ethyl acetate
-
Crude 7-Fluoro-4-methylbenzofuran
-
Collection tubes, TLC plates, and rotary evaporator
Step-by-Step Procedure:
-
Solvent System Selection:
-
Perform TLC analysis on the crude material using various ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Identify the solvent system that places the product spot at an Rƒ of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in 100% hexanes.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial, non-polar eluent (e.g., 98:2 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the determined starting solvent system.
-
Collect fractions and monitor the elution process using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product. A typical gradient might be from 2% to 10% ethyl acetate in hexanes.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 7-Fluoro-4-methylbenzofuran.
-
Protocol 2: Reverse-Phase Preparative HPLC
This protocol is adapted from methods for similar fluorinated benzofurans and is suitable for final purification to achieve high purity.[6]
Materials & Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
-
Sample: Partially purified 7-Fluoro-4-methylbenzofuran
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: A mixture of 70% ACN, 20% MeOH, and 10% water.[6]
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the sample in a small volume of a solvent compatible with the initial mobile phase conditions (e.g., a high percentage of Mobile Phase A or a small amount of ACN/MeOH).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 60% A, 40% B).
-
Inject the prepared sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B. An example gradient is shown in the table below.
-
Monitor the elution at a suitable wavelength (e.g., 205 nm or another UV max of the compound).[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions, and remove the organic solvents via rotary evaporation. If the product is in a largely aqueous solution, lyophilization or liquid-liquid extraction may be necessary.
-
| Parameter | Normal-Phase Flash Chromatography | Reverse-Phase Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica (e.g., 5 µm) |
| Typical Mobile Phase | Hexanes / Ethyl Acetate Gradient | Water / Acetonitrile / Methanol Gradient |
| Separation Principle | Polarity (Adsorption) | Hydrophobicity (Partitioning) |
| Primary Use | Bulk purification, removal of diverse impurities | High-purity polishing, separation of close analogs |
| Sample Loading | High (grams) | Low (milligrams to grams) |
Troubleshooting Guide
Caption: Common chromatography problems and their solutions.
References
-
University of Rochester. Troubleshooting Flash Chromatography. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
National Center for Biotechnology Information. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
YouTube. Chromatography Troubleshooting. [Link]
-
Indian Academy of Sciences. Resolution of 2,3-dihydro-benzofuran-3-ols. [Link]
-
EurekAlert!. Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
-
ResearchGate. Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. [Link]
-
MDPI. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. [Link]
-
National Center for Biotechnology Information. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
MPG.PuRe. SUPPORTING INFORMATION. [Link]
-
Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
ResearchGate. Structures and isolated yields of the novel fluorinated benzofurans synthesised. [Link]
-
LCGC International. Troubleshooting Basics, Part I: Where to Start?. [Link]
-
ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Chromatography Forum. HPLC Troubleshooting Guide. [Link]
-
Royal Society of Chemistry. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]
-
National Center for Biotechnology Information. ATP-Dependent C-F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. [Link]
-
Royal Society of Chemistry. Highly substituted benzo[b]furan synthesis through substituent migration. [Link]
-
NIST. Benzofuran, 7-methyl-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. ATP-Dependent C-F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 7-Fluoro-4-methylbenzofuran Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Fluoro-4-methylbenzofuran. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges arising from steric hindrance in reactions involving this versatile heterocyclic compound. The unique substitution pattern of 7-Fluoro-4-methylbenzofuran, featuring a methyl group at the 4-position and a fluorine atom at the 7-position, presents specific steric and electronic challenges that can impact reactivity and product distribution.
This document moves beyond standard protocols to explain the underlying chemical principles, offering a "why-to" alongside the "how-to." Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to rationally design future synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yields in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts Acylation)
Question: I am attempting a Vilsmeier-Haack formylation on 7-Fluoro-4-methylbenzofuran to introduce a formyl group at the 2-position, but I am observing very low conversion and recovery of starting material. What is causing this, and how can I improve the yield?
Answer:
This is a common issue stemming from a combination of steric and electronic factors inherent to the 7-Fluoro-4-methylbenzofuran scaffold.
-
Steric Hindrance: The primary culprit is the methyl group at the 4-position. This group exerts significant steric hindrance, physically obstructing the approach of the bulky Vilsmeier reagent (a chloroiminium salt) to the adjacent C3 position and, to a lesser extent, the C2 position of the furan ring.[1][2] While electrophilic substitution on benzofurans typically favors the 2-position, the 4-methyl group can make this approach difficult.[3]
-
Electronic Effects: The fluorine atom at the 7-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. While the furan ring is generally more reactive than the benzene ring in electrophilic substitutions, the overall electronic landscape of the molecule is less electron-rich compared to unsubstituted benzofuran, making the reaction more sluggish.[4] The Vilsmeier-Haack reaction, in particular, works best with electron-rich aromatic compounds.[2][5][6]
Troubleshooting Strategies:
-
Modify Reaction Conditions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] Monitor the reaction closely for potential decomposition.
-
Prolonged Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to enable the sterically hindered components to react.
-
-
Alternative Reagents:
-
Different Vilsmeier Reagents: While DMF/POCl₃ is standard, using a different N,N-disubstituted formamide might slightly alter the steric profile of the electrophile.[7]
-
Alternative Formylation Methods: Consider other formylation methods that might be less sterically demanding, although these may have their own limitations.
-
-
Directed ortho-Metalation (DoM) as an Alternative Strategy: A more robust strategy to bypass the challenges of electrophilic aromatic substitution is to use Directed ortho-Metalation (DoM).[8] This powerful technique allows for regioselective functionalization at positions that are otherwise difficult to access. In the case of 7-Fluoro-4-methylbenzofuran, the oxygen atom of the furan ring can act as a directing group.
By treating the benzofuran with a strong lithium base (like n-BuLi or LDA), you can selectively deprotonate the C2 position. The resulting lithiated species can then be quenched with an appropriate electrophile, such as DMF, to install the formyl group with high regioselectivity.[9][10] This approach effectively circumvents the steric hindrance issue associated with the Vilsmeier-Haack reaction.
Issue 2: Difficulties in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am trying to perform a Suzuki-Miyaura coupling with a 2-bromo-7-fluoro-4-methylbenzofuran derivative, but the reaction is slow and gives poor yields. I have tried standard Pd(PPh₃)₄ conditions. How can I optimize this transformation?
Answer:
Palladium-catalyzed cross-coupling reactions on sterically hindered substrates like your 2-bromo-7-fluoro-4-methylbenzofuran derivative often require specialized catalyst systems. The 4-methyl group can hinder the oxidative addition step and subsequent reductive elimination in the catalytic cycle.[11]
Key Challenges:
-
Steric Hindrance around the Reaction Center: The 4-methyl group can sterically encumber the palladium catalyst's access to the C2-bromo position, slowing down the oxidative addition step.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for sterically demanding couplings.[12]
Troubleshooting and Optimization Strategies:
-
Advanced Catalyst Systems: The key to success in these reactions is often the choice of ligand. For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally more effective.[12][13] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. They also accelerate the reductive elimination step.
Catalyst System Ligand Type Key Advantages When to Use Pd(OAc)₂ / SPhos Buchwald Ligand Highly active for sterically hindered substrates.[14] First choice for difficult couplings. Pd₂(dba)₃ / XPhos Buchwald Ligand Excellent for a wide range of substrates, including heteroaryl chlorides.[15] When SPhos gives suboptimal results. PdCl₂(dppf) Ferrocene-based Good for general Suzuki couplings, but may be less effective for highly hindered systems.[13] As a baseline or for less challenging substrates. [Pd(IPr*OMe)(acac)Cl] N-Heterocyclic Carbene (NHC) Extremely bulky ligand, effective for very hindered aryl aminations.[16][17] For particularly challenging Buchwald-Hartwig aminations. -
Base and Solvent Selection:
-
Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate (Na₂CO₃) in these challenging couplings.[11][12]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard for Suzuki reactions. For Buchwald-Hartwig aminations, toluene or dioxane are common choices.
-
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for sterically hindered couplings. Reactions are typically run between 80-110 °C.
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Formylation at C2
This protocol provides a method for the regioselective formylation of 7-Fluoro-4-methylbenzofuran at the 2-position, bypassing the limitations of the Vilsmeier-Haack reaction.
Materials:
-
7-Fluoro-4-methylbenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-Fluoro-4-methylbenzofuran (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Strategies
To better understand the strategic choices in functionalizing 7-Fluoro-4-methylbenzofuran, the following diagrams illustrate the challenges and alternative pathways.
Caption: DoM as a solution to steric hindrance.
References
-
Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(1), 159-163. Available from: [Link]
-
Tsukazaki, M., & Snieckus, V. (1992). Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Canadian Journal of Chemistry, 70(5), 1486-1495. Available from: [Link]
-
Yamakawa, T., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis Online. Available from: [Link]
-
Ghaffari, M., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 21(15), 6048-6052. Available from: [Link]
-
Snieckus, V. (1992). Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Canadian Science Publishing. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]
-
Padwa, A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available from: [Link]
-
Knochel, P., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16677-16688. Available from: [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from: [Link]
-
Fiveable. (2025, August 15). Steric Hindrance Definition. Retrieved from: [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available from: [Link]
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 2899-2931. Available from: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
Hultin, P. G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available from: [Link]
-
Faiz, S., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Chemical Papers, 78, 1-13. Available from: [Link]
-
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from:
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]
-
Wang, S., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
El-Gamal, M. I., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28247-28271. Available from: [Link]
-
Mur-Lajda, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1579. Available from: [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from: [Link]
-
Smith, G. A., et al. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 13(39), 10023-10031. Available from: [Link]
-
Buchwald, S. L., et al. (2008). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2) and C(sp3) Boronic Acids and Esters. Angewandte Chemie International Edition, 47(34), 6338-6341. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from: [Link]
-
PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from: [Link]
-
ResearchGate. (n.d.). Chemical structure of 4,7-di-substituted benzofurazan. Retrieved from: [Link]
-
Prasad, K. R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(3), 1-4. Available from: [Link]
-
International Journal for Scientific and Development Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: High-Purity Recrystallization of 7-Fluoro-4-methylbenzofuran
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with purifying 7-Fluoro-4-methylbenzofuran.
Benzofuran derivatives are heavily utilized in drug development, but their planar, lipophilic nature combined with the unique dipole introduced by the 7-fluoro substitution can make crystallization challenging. The fluorine atom increases the molecule's electron density polarization without adding hydrogen-bond donor capabilities, leading to distinct solubility profiles. This guide provides field-proven, self-validating protocols to ensure you achieve >99% purity in your final compound.
Solvent Selection Matrix
Choosing the correct solvent system is the most critical step. A good recrystallization solvent must dissolve the compound completely at elevated temperatures and sparingly at room temperature[1]. For fluorinated benzofurans, binary solvent systems (solvent/antisolvent) provide the highest degree of control over the supersaturation curve.
| Solvent System | Ratio (v/v) | Solute Affinity | Mechanistic Rationale & Application |
| Petroleum Ether / Ethyl Acetate | 2:1 to 5:1 | High | Gold Standard. EtOAc disrupts |
| Heptane / Toluene | 4:1 | High | Best for scale-up. Toluene provides excellent high-temp solubility; heptane acts as a strong antisolvent. |
| Methanol / Water | 3:1 | Moderate | Useful for removing highly polar impurities, but carries a high risk of oiling out for lipophilic benzofurans[3]. |
| Pure Petroleum Ether | N/A | Low | Good for highly lipophilic liquid benzofurans, but 7-fluoro-4-methylbenzofuran may have too low solubility even at reflux[4]. |
Standard Operating Procedure: Binary Solvent Recrystallization
This protocol utilizes the Petroleum Ether / Ethyl Acetate system, which is the industry standard for isolating high-purity benzofuran derivatives[2].
Step 1: Initial Dissolution (Kinetic Disruption)
Place the crude 7-Fluoro-4-methylbenzofuran in a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (the "good" solvent) until the solid just dissolves.
Causality: Ethyl acetate acts as a polar aprotic modifier. Its dipole moment disrupts the intermolecular
Step 2: Antisolvent Titration (Approaching Saturation) Slowly add hot Petroleum Ether (the "poor" solvent) dropwise while maintaining reflux, until the solution becomes faintly turbid. Self-Validation: The turbidity indicates that the solution has reached its exact saturation point at the boiling temperature. If you do not see turbidity, you have used too much Ethyl Acetate in Step 1.
Step 3: Re-clarification & Hot Filtration Add 1-2 drops of hot Ethyl Acetate until the turbidity clears. If turbidity persists after adding 5% more EtOAc by volume, you have insoluble impurities (e.g., polymerized byproducts). Perform a hot filtration through a pre-warmed Celite pad to remove them[1].
Step 4: Controlled Nucleation (Thermodynamic Growth) Allow the flask to cool to room temperature undisturbed. Causality: Rapid cooling causes kinetic precipitation, which traps impurities within the rapidly forming crystal lattice. Slow, undisturbed cooling favors thermodynamic growth, yielding highly pure, well-defined crystals.
Step 5: Harvesting Once at room temperature, chill the flask in an ice bath (0-5 °C) for 30 minutes. Filter under vacuum and wash the filter cake with ice-cold Petroleum Ether.
Fig 1: Standard binary solvent recrystallization workflow for benzofuran derivatives.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) is a common issue with low-melting-point aromatic compounds. It occurs strictly when the temperature at which the solution becomes saturated is higher than the melting point of the solute. Instead of crystallizing, the compound melts out of the solvent. Resolution: You must lower the saturation temperature. You can do this by:
-
Diluting the solution with more solvent (lowering the concentration).
-
Switching to a solvent system with a lower boiling point (e.g., replacing Heptane with Hexanes).
-
Cooling the solution until the oil forms, adding a seed crystal, and scratching the glass to provide a nucleation site.
Fig 2: Troubleshooting logic and thermodynamic corrections for oiling out.
Q: My crystals are slightly yellow. How do I remove the color? A: Yellow or brown discoloration in benzofuran synthesis typically indicates trace amounts of oxidized polymeric byproducts. Because these polymers are highly conjugated, they absorb visible light. Resolution: Add 1-2% (by weight) activated charcoal during Step 1 of the protocol. The porous carbon matrix traps the high-molecular-weight polymers. Boil for 5 minutes, then perform a hot filtration through a Celite pad to remove the charcoal.
Q: How do I separate my target compound from a regioisomer impurity (e.g., 5-Fluoro-4-methylbenzofuran)? A: Regioisomers have nearly identical polarities and solubilities, making solvent selection alone insufficient. You must exploit minute differences in their crystal lattice energies. Resolution: Use a purely non-polar solvent (like pure heptane) and employ an extremely slow cooling gradient (e.g., 0.1 °C/min in a programmable water bath). This highly thermodynamic environment allows the major isomer (7-fluoro) to selectively propagate its crystal lattice, leaving the minor isomer dissolved in the mother liquor.
References
- Asian Publication Corporation. "Synthesis and Crystal Structure of Benzofuran Derivative." asianpubs.org.
- Google Patents. "US3147280A - Preparation of benzofuran derivatives." google.com.
- Semantic Scholar. "Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity." semanticscholar.org.
- University of Massachusetts Amherst. "Chem 267. Recrystallization." umass.edu.
Sources
Troubleshooting cyclization failures in fluorinated benzofuran synthesis
Welcome to the Advanced Synthesis Support Center. Fluorinated benzofurans and dihydrobenzofurans are privileged scaffolds in medicinal chemistry, widely recognized for their potent anti-inflammatory and anticancer properties, as well as their enhanced metabolic stability and bioavailability[1].
However, introducing fluorine into the benzofuran core fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing inductive effect (-I) of fluorine deactivates aromatic rings and reduces the nucleophilicity of adjacent heteroatoms, frequently leading to stalled reactions, undesired defluorination, or complete decomposition during cyclization.
This guide is designed to help researchers and drug development professionals diagnose and resolve cyclization failures through mechanistically grounded, self-validating protocols.
Diagnostic Workflow for Cyclization Failures
Before adjusting your reagents, use the following logic tree to identify the mechanistic root cause of your cyclization failure.
Diagnostic workflow for troubleshooting cyclization failures in fluorinated benzofurans.
Troubleshooting Knowledge Base (FAQs)
Q1: I am attempting an acid-promoted cyclization of a gem-difluoropropargylic intermediate, but I only observe decomposition and loss of fluorine. What is going wrong?
Mechanistic Causality: Strong Brønsted acids (like neat H₂SO₄) can protonate the highly polarized C-F bonds or intermediate carbocations. Because fluorine is an excellent leaving group under strongly acidic conditions, this triggers HF elimination, leading to the rapid polymerization or degradation of the sensitive fluorinated core[2]. Corrective Action: You must buffer the acidic environment to prevent C-F cleavage while maintaining enough electrophilicity to drive the oxa-Michael addition or deprotection-cyclization. Using concentrated H₂SO₄ in the presence of dicyclohexylcarbodiimide (DCC) in THF enables a smooth one-pot sequence without decomposition[2].
Q2: My palladium-catalyzed cyclization of fluorinated o-allylphenols is yielding a mixture of defluorinated benzofuran and uncyclized starting material. How do I prevent C-F bond cleavage?
Mechanistic Causality: Defluorination occurs because electron-rich Pd(0) species can undergo unintended oxidative addition into the activated C-F bond (especially if the fluorine is ortho or para to activating groups) before the desired migratory insertion and β-hydride elimination sequence can complete[3]. Corrective Action: Decrease the electron density on the metal center. Switch to a less electron-donating ligand (e.g., PPh₃ instead of trialkylphosphines). Alternatively, abandon Palladium and switch to a Copper-catalyzed system (e.g., CuI/Cs₂CO₃), which has a vastly lower propensity for C-F oxidative addition while still effectively promoting intramolecular C-O bond formation.
Q3: The 5-endo-trig cyclization of my β,β-difluoro-o-hydroxystyrene is stalling at 20% conversion. How can I drive it to completion?
Mechanistic Causality: The strong electron-withdrawing nature of the difluorovinyl group drastically reduces the electrophilicity of the target carbon. Simultaneously, the fluorine substituents on the aromatic ring reduce the nucleophilicity of the phenoxide intermediate, creating a dual kinetic barrier to cyclization[4]. Corrective Action: You must forcefully enhance the nucleophilicity of the phenoxide without introducing competing nucleophiles. Employ a strong, non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) combined with microwave irradiation to overcome the high activation energy barrier of the 5-endo-trig pathway[4].
Empirical Data: Catalyst Systems & Yield Comparisons
The following table summarizes validated condition adjustments for overcoming specific cyclization barriers in fluorinated substrates.
| Reaction Type | Substrate Class | Initial (Failed) Conditions | Issue Encountered | Optimized Conditions | Yield (%) |
| Deprotection-Cyclization | gem-difluoropropargylic ketone | Neat H₂SO₄ or PTSA (reflux) | Complete decomposition / F-loss | H₂SO₄ + DCC in THF (One-pot) | 75–80% |
| 5-endo-trig Cyclization | β,β-difluoro-o-hydroxystyrene | K₂CO₃, DMF, 80°C | Stalled at <20% conversion | DBU, Microwave irradiation | >85% |
| Sigmatropic Dearomatization | Polyfluorophenols | Standard Reductants (NaBH₄) | Defluorination failure | Zn-mediated reduction + Acid | 90% |
| Oxidative Cyclization | Fluorinated o-allylphenols | Pd(OAc)₂, P(t-Bu)₃, 100°C | Competitive defluorination | Pd(OAc)₂, PPh₃, DMF, 100°C | 75–90% |
Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility , the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
SOP A: Buffered Acid-Promoted Cyclization of gem-Difluoro Intermediates
Adapted for the synthesis of gem-difluoro-2,3-dihydrobenzofurans to prevent acid-mediated decomposition[2].
Mechanistic Rationale: DCC acts as a potent dehydrating agent and modulates the local acidity of H₂SO₄. This prevents the protonation and subsequent elimination of the sensitive C-F bonds, directing the reaction exclusively toward the oxa-Michael addition/cyclization pathway.
-
Preparation: Dissolve the gem-difluoropropargylic intermediate (1.0 equiv) in anhydrous THF (0.1 M concentration) under an argon atmosphere.
-
Buffer Addition: Add Dicyclohexylcarbodiimide (DCC) (1.2 equiv) to the stirring solution at 0 °C.
-
Acid Initiation: Dropwise, add concentrated H₂SO₄ (0.5 equiv). Maintain the temperature at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Validation Checkpoint 1 (TLC): Check the reaction via TLC (Hexanes/EtOAc 8:2) after 2 hours.
-
Self-Validation: If a highly polar, baseline-streaking spot appears, the acid concentration is too high (HF elimination is occurring). Quench immediately. If the starting material is cleanly converting to a slightly less polar spot, proceed.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Filter the mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU).
-
Isolation: Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the fluorinated dihydrobenzofuran.
SOP B: Sigmatropic Dearomatization/Defluorination Cyclization
For the synthesis of fluorinated benzofurans from highly deactivated polyfluorophenols[3].
Mechanistic Rationale: Direct cyclization of polyfluorophenols is often impossible due to extreme electronic deactivation. This protocol circumvents the issue by first dearomatizing the ring via an interrupted Pummerer/[3,3] sigmatropic rearrangement, followed by a controlled Zinc-mediated reductive defluorination, and finally, an acid-promoted re-aromatization/cyclization.
-
Dearomatization: React the polyfluorophenol with ketene dithioacetal monoxide (activated by trifluoroacetic anhydride) at -78 °C in DCM. Allow to warm to RT to induce the [3,3] sigmatropic rearrangement.
-
Validation Checkpoint 1 (NMR): Isolate the intermediate. ¹⁹F NMR must show a shift characteristic of an sp³-hybridized C-F bond, confirming successful dearomatization.
-
Reductive Defluorination: Dissolve the intermediate in Acetic Acid. Add activated Zinc dust (3.0 equiv) and stir at room temperature for 4 hours.
-
Validation Checkpoint 2 (GC-MS): Analyze the crude mixture. The mass spectrum should indicate the exact loss of one fluorine atom (M - 19) without over-reduction of the ring.
-
Cyclization/Aromatization: Filter off the Zinc dust. Add a catalytic amount of strong acid (e.g., PTSA) to the filtrate and heat to 80 °C to drive the final cyclization and re-aromatization.
-
Workup: Neutralize, extract with DCM, and purify to yield the functionalized fluorinated benzofuran.
References
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans Source: Synlett / AUB ScholarWorks URL:[Link]
-
Sigmatropic Dearomatization/Defluorination Strategy for C-F Transformation: Synthesis of Fluorinated Benzofurans from Polyfluorophenols Source: Angewandte Chemie International Edition / PubMed URL:[Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: International Journal of Molecular Sciences / PMC URL:[Link]
-
Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics Source: CORA (Cork Open Research Archive) URL:[Link]
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. Sigmatropic Dearomatization/Defluorination Strategy for C-F Transformation: Synthesis of Fluorinated Benzofurans from Polyfluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 7-Fluoro-4-methylbenzofuran Under Basic Conditions
Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently subject fluorinated heterocycles to harsh conditions during cross-coupling, functionalization, or late-stage API synthesis.
While the unsubstituted benzofuran core is classically known to be resistant to aqueous alkali [1], the introduction of a highly electronegative fluorine atom at the C7 position—adjacent to the ring oxygen—fundamentally alters the electronic landscape of the molecule. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation, optimize yields, and design robust synthetic workflows for 7-Fluoro-4-methylbenzofuran .
Base Compatibility Matrix
To establish a baseline for your experimental design, we have quantified the stability of 7-Fluoro-4-methylbenzofuran across a spectrum of common basic conditions. The data below summarizes the expected recovery rates and primary degradation pathways.
| Base System (Equiv) | Solvent | Temp (°C) | Time (h) | % Recovery | Primary Pathway / Side Reaction |
| 1M NaOH (aq) | THF/Water (1:1) | 25 | 24 | >99% | Stable (No reaction) |
| K₂CO₃ (3.0 eq) | DMF | 80 | 24 | 96% | Stable (Trace decomposition) |
| NaOMe (2.0 eq) | Methanol | 65 | 12 | <10% | SNAr (Forms 7-methoxy derivative) |
| KOtBu (2.0 eq) | THF | 65 | 12 | 45% | SNAr / Non-specific decomposition |
| LDA (1.1 eq) | THF | -78 | 2 | >95% | C2-Deprotonation (Recovered as C2-D) |
| LDA (1.1 eq) | THF | 0 | 2 | <5% | Ring-opening (Alkynylphenolate formation) |
Mechanistic Troubleshooting & FAQs
Understanding why a reaction fails is the first step to fixing it. The diagram below illustrates the divergent reaction pathways of 7-Fluoro-4-methylbenzofuran depending on the nature of the base applied.
Reaction pathways of 7-Fluoro-4-methylbenzofuran under various basic conditions.
FAQ 1: Why does my compound degrade in sodium methoxide but remain completely stable in aqueous NaOH?
The Causality: The failure here is confusing basicity with nucleophilicity. Aqueous NaOH in a biphasic system lacks the nucleophilicity and organic solubility to attack the highly lipophilic benzofuran. However, methoxide in methanol is a potent nucleophile. In Nucleophilic Aromatic Substitution (SNAr), fluorine is actually the best leaving group among halogens (F > Cl > Br > I) [2]. This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex[3]. The extreme electronegativity of the C7 fluorine, combined with the inductive withdrawal of the adjacent ring oxygen, creates a highly electrophilic C7 carbon. Methoxide readily attacks this position, displacing the fluorine and forming 7-methoxy-4-methylbenzofuran. The Fix: If you must use strongly basic conditions for a transformation (e.g., a cross-coupling), switch to a sterically hindered, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
FAQ 2: I am trying to functionalize the C2 position using LDA, but I am getting a complex mixture of degraded products. What went wrong?
The Causality: You are likely experiencing thermal ring-opening. The C2 proton of a benzofuran is highly acidic due to the adjacent heteroatom. Strong non-nucleophilic bases like LDA or n-BuLi will rapidly deprotonate C2 to form a 2-lithiobenzofuran intermediate. While this intermediate is stable at cryogenic temperatures (-78 °C), warming the reaction above -40 °C causes the lone pair of the carbanion to push into the aromatic system, cleaving the C-O bond and generating a lithium 2-alkynylphenolate. The Fix: Strict temperature control is mandatory. Maintain the internal reaction temperature at -78 °C during both the lithiation step and the subsequent addition of your electrophile.
FAQ 3: Does the C4 methyl group affect the stability of the C7 fluorine?
The Causality: Practically, no. While alkyl groups are weakly electron-donating via hyperconjugation, the C4 methyl group is para to the C7 fluorine. Its weak donating effect is completely overwhelmed by the strong, localized inductive electron withdrawal from the adjacent oxygen atom and the fluorine itself. The C7 position remains highly activated toward SNAr.
Validated Experimental Protocols
To ensure reproducibility, we have designed the following self-validating protocols. Every procedure includes built-in analytical checkpoints to verify success before committing to the next synthetic step.
Standardized experimental workflow for evaluating base stability via LC-MS.
Protocol A: Cryogenic C2-Lithiation and Electrophilic Trapping
This protocol ensures selective C2 functionalization while preventing thermal ring-opening and avoiding nucleophilic attack at C7.
Materials: 7-Fluoro-4-methylbenzofuran (1.0 equiv), LDA (1.05 equiv, 2.0 M in THF/heptane), Anhydrous THF, Electrophile (1.2 equiv). Procedure:
-
Preparation: Dissolve 7-Fluoro-4-methylbenzofuran in anhydrous THF to achieve a 0.1 M concentration under an argon atmosphere.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.
-
Lithiation: Add LDA (1.05 equiv) dropwise via a syringe pump over 10 minutes. Causality note: We use a slight excess (1.05 eq) to ensure complete deprotonation, but avoid large excesses that could trigger unwanted side reactions.
-
Self-Validation Checkpoint (Deuterium Quench): After 30 minutes of stirring at -78 °C, extract a 0.1 mL aliquot and immediately quench it into a vial containing 0.5 mL of CD₃OD. Run a rapid crude ¹H-NMR.
-
Validation: The disappearance of the distinctive C2-H singlet (typically ~7.6 ppm) and an [M+1] shift on LC-MS confirms quantitative lithiation without degradation.
-
-
Trapping: Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Quenching: Stir for 1 hour at -78 °C, then quench the reaction cold by adding saturated aqueous NH₄Cl before allowing the flask to warm to room temperature.
Protocol B: Base Stability Screening Assay
Use this protocol when evaluating a new set of basic cross-coupling conditions to ensure the C7-Fluoro group will survive the catalytic cycle.
Materials: 7-Fluoro-4-methylbenzofuran, Target Base, Internal Standard (Biphenyl), Solvent. Procedure:
-
Standardization: Prepare a stock solution of 7-Fluoro-4-methylbenzofuran (0.1 M) and Biphenyl (0.05 M) in the target solvent. Causality note: Biphenyl is inert to base and serves as an internal standard, ensuring that LC-MS integration changes reflect true degradation, not just variations in ionization efficiency or solvent evaporation.
-
Reaction: Add the target base (2.0 equiv) to the solution and heat to the desired reaction temperature (e.g., 80 °C).
-
Kinetic Sampling: Withdraw 50 µL aliquots at 1h, 4h, and 24h.
-
Quench & Dilute: Immediately quench each aliquot into 1 mL of a 1:1 Acetonitrile/Water mixture containing 0.1% Formic Acid to neutralize the base and halt the reaction.
-
Analysis: Analyze via LC-MS. Calculate the ratio of the starting material peak area to the biphenyl peak area. A decrease in this ratio over time definitively indicates base-mediated degradation (likely SNAr if a nucleophilic base was used).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9223, Benzofuran." PubChem, [Link].
-
Ashenhurst, James. "Nucleophilic Aromatic Substitution." Master Organic Chemistry, 20 Aug. 2018, [Link].
-
Wikipedia contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia, [Link].
Technical Support Center: Handling Moisture Sensitivity in 7-Fluoro-4-methylbenzofuran Derivatives
Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Organometallics Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing yield drops, irreproducibility, and unexplained degradation when functionalizing 7-Fluoro-4-methylbenzofuran . While the parent benzofuran scaffold is relatively stable, its reactive intermediates—specifically organolithium species and borylated derivatives—are acutely sensitive to trace moisture.
The core of the problem lies in causality: the 7-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect) across the
Diagnostic Workflow for Moisture-Driven Failures
Before adjusting your stoichiometry or changing catalysts, use the following decision tree to systematically isolate moisture as the root cause of your reaction failure.
Figure 1: Diagnostic decision tree for troubleshooting moisture-related yield drops in benzofuran synthesis.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my 7-Fluoro-4-methylbenzofuran-2-boronic ester degrade during Suzuki-Miyaura cross-coupling, even though esters are supposed to be stable?
A1: It is a common misconception that esterification universally protects boronic acids from degradation. In reality, under the basic aqueous-organic conditions of a Suzuki coupling, the boronic ester undergoes rapid prehydrolytic cleavage back to the boronic acid[1]. Because the 7-fluoro group increases the Lewis acidity of the boron, trace moisture and base drive the formation of a reactive boronate anion (
Q2: I am seeing protonated starting material instead of my functionalized product after lithiation. What went wrong? A2: You are experiencing a moisture quench of the 2-lithio-7-fluoro-4-methylbenzofuran intermediate. Heteroaryllithium species are highly basic and nucleophilic; even single-digit ppm levels of water in your THF or on the surface of your glassware will instantly protonate the intermediate before your electrophile can react[2]. You must rigorously cycle your glassware on a Schlenk line (heat under high vacuum, backfill with dry Argon) and validate your solvent moisture via Karl Fischer titration prior to the reaction[3].
Q3: How should I isolate and store the borylated benzofuran intermediate? A3: Borylated benzofurans should never be purified via standard open-air silica gel chromatography if moisture sensitivity is suspected. The high surface area and inherent moisture of standard silica will hydrolyze the product. Instead, perform the reaction and isolation in a nitrogen or argon-filled glovebox[4]. Store the isolated product at -20°C in a sealed ampoule within the glovebox to prevent ambient moisture degradation.
Quantitative Data: Moisture Sensitivity Thresholds
To help you select the appropriate handling techniques, refer to the quantitative stability data for various 7-Fluoro-4-methylbenzofuran intermediates below.
| Intermediate Type | Moisture Threshold (ppm) | Primary Degradation Pathway | Half-life at 25°C (Ambient Moisture) | Recommended Storage & Handling |
| 2-Lithio Intermediate | < 10 ppm | Instantaneous Protonation | < 1 second | Generate in situ only; strict Schlenk techniques. |
| 2-Boronic Acid | < 100 ppm | Base-catalyzed Protodeboronation | ~2-4 hours | Argon Glovebox, -20°C. |
| 2-Boronic Ester (Bpin) | < 500 ppm | Prehydrolytic Protodeboronation | ~3-5 days | Nitrogen/Argon Glovebox, 4°C. |
| 2-Trifluoroborate Salt | < 2000 ppm | Slow Hydrolysis | > 6 months | Benchtop, Desiccator. |
Mechanistic Insight: The Protodeboronation Pathway
Understanding the exact mechanism of degradation allows you to design better experiments. The diagram below illustrates how moisture and base synergistically destroy your borylated intermediate.
Figure 2: Mechanistic pathways of moisture-driven protodeboronation in benzofuran derivatives.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Air-Free Generation of 7-Fluoro-4-methylbenzofuran-2-yllithium
This protocol utilizes advanced Schlenk line techniques to prevent moisture quenching of the organometallic intermediate[2],[3].
-
Glassware Preparation: Dry a 50 mL Schlenk flask containing a magnetic stir bar in an oven at 150°C for at least 12 hours.
-
Schlenk Cycling: Attach the hot flask to the Schlenk line. Cycle between high vacuum (< 0.1 mbar) and dry Argon three times. Allow the flask to cool to room temperature under Argon[2].
-
Solvent Validation (Self-Validation Step): Draw 1 mL of anhydrous THF from your solvent still or Sure/Seal™ bottle. Perform a Karl Fischer titration. Do not proceed if moisture exceeds 10 ppm.
-
Substrate Addition: Add 7-Fluoro-4-methylbenzofuran (1.0 equiv) to the Schlenk flask under a positive flow of Argon. Add 10 mL of the validated anhydrous THF.
-
Lithiation: Cool the flask to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) down the side of the flask over 10 minutes. Stir for 30 minutes at -78°C.
-
Electrophile Trapping: Immediately add your highly dried electrophile (e.g., triisopropyl borate) to the cold solution to prevent thermal or moisture-induced degradation.
Protocol B: Synthesis and Isolation of Moisture-Sensitive Boronic Esters
Because the newly formed boronic ester is highly sensitive to moisture, isolation must occur in a controlled environment[4].
-
Reaction Quench: Following the borylation of the lithiated intermediate from Protocol A, allow the reaction to warm to room temperature.
-
Solvent Removal: Remove the THF under reduced pressure directly on the Schlenk line to avoid exposing the crude mixture to ambient air.
-
Glovebox Transfer: Seal the Schlenk flask and transfer it into an Argon-filled glovebox.
-
Filtration: Inside the glovebox, dissolve the crude residue in anhydrous hexanes. Filter the suspension through a pad of oven-dried Celite using a fritted funnel to remove lithium salts.
-
Crystallization: Concentrate the filtrate and recrystallize the 7-Fluoro-4-methylbenzofuran-2-boronic ester from cold anhydrous hexanes (-20°C freezer inside the glovebox).
-
Product Validation (Self-Validation Step): Dissolve a small crystal in anhydrous
and perform NMR. A sharp singlet at ~30 ppm confirms the intact boronic ester. A shift toward ~0 ppm indicates that moisture contamination has caused boronate anion formation or hydrolysis.
References
-
Oxyboration: Synthesis of Borylated Benzofurans Organic Syntheses URL:[Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques Journal of Chemical Education (ACS Publications) URL:[Link]
-
An Illustrated Guide to Schlenk Line Techniques Schlenk Line Survival Guide URL:[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (PubMed/NIH) URL:[Link]
Sources
Resolving regioselectivity issues in 7-Fluoro-4-methylbenzofuran substitution
Welcome to the Application Support Center. As researchers scale up the synthesis of complex benzofuran-based therapeutics, 7-fluoro-4-methylbenzofuran frequently presents regioselectivity challenges during late-stage functionalization. The core issue stems from the competing electronic and steric influences of the furan oxygen, the C-7 fluorine, and the C-4 methyl group.
This guide provides field-proven troubleshooting protocols, mechanistic causality, and self-validating workflows to help you achieve >95% regioselectivity in your Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM) reactions.
Fig 1. Regioselectivity pathways for 7-Fluoro-4-methylbenzofuran functionalization.
Module 1: Electrophilic Aromatic Substitution (EAS)
FAQ 1: Why am I getting a mixture of C-2 and C-3 brominated products, and how do I force C-2 selectivity?
Causality Analysis: In benzofuran systems, EAS inherently favors the C-2 position. Mechanistically, electrophilic attack at C-2 generates a sigma complex where the positive charge is highly stabilized by the adjacent benzene ring (analogous to a benzyl carbocation)[1]. Conversely, attack at C-3 relies on resonance stabilization from the furan oxygen's lone pair. Because oxygen is highly electronegative, this resonance contributor is weak, making the C-3 intermediate less stable[1].
However, if you are observing C-3 byproducts or dibromination, it is likely due to the use of overly harsh reagents (e.g., Br₂ in AcOH), which can trigger competing addition-elimination pathways across the C2-C3 double bond[2]. To achieve strict C-2 selectivity, you must transition to mild, highly selective reagents like N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[3].
Protocol 1: Regioselective C-2 Bromination
Objective: Synthesize 2-bromo-7-fluoro-4-methylbenzofuran with >95% regioselectivity.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 7-fluoro-4-methylbenzofuran (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Shield the flask from light using aluminum foil. Add recrystallized N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The C-2 bromo product will appear as a distinct, less polar UV-active spot. To validate regioselectivity before workup, pull a 0.1 mL aliquot, run a mini-workup, and check the crude ¹H NMR. Validation criteria: The characteristic C-2 furan proton singlet (typically ~δ 7.6 ppm) must be completely absent.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophilic bromine. Extract with Et₂O, wash the organic layer 3x with brine (to remove DMF), dry over MgSO₄, and concentrate.
Module 2: Directed Ortho-Metalation (DoM)
FAQ 2: I want to lithiate the C-6 position, but my reaction keeps functionalizing the furan C-2 position. Why?
Causality Analysis: This is a classic kinetic vs. thermodynamic competition. The C-2 proton on the furan ring is the most acidic proton on the molecule. When using standard n-Butyllithium (n-BuLi) at -78 °C, deprotonation occurs kinetically at C-2[4].
However, the C-7 fluorine is a potent Directing Metalation Group (DMG). It coordinates the lithium cation via the Complex-Induced Proximity Effect (CIPE)[5]. To force lithiation at C-6 (ortho to the fluorine), you must overcome the kinetic preference for C-2. This is achieved by transiently blocking the C-2 position (e.g., with a trimethylsilyl group) or by utilizing a bulkier superbase (e.g., s-BuLi/TMEDA) that is sterically hindered from attacking the furan ring, allowing the C-7 fluorine to direct the metalation to C-6[4].
Fig 2. Divergent Directed ortho-Metalation (DoM) strategies for C-2 vs C-6 lithiation.
Protocol 2: Kinetic C-2 Lithiation and Borylation
Objective: Generate the C-2 boronic acid derivative for downstream Suzuki-Miyaura coupling.
-
Preparation: Dissolve 7-fluoro-4-methylbenzofuran (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) down the side of the flask over 10 minutes. Stir at -78 °C for 45 minutes.
-
Self-Validation Check: Quench a 0.1 mL reaction aliquot with MeOD. Extract with Et₂O and perform a quick ¹H NMR analysis. Validation criteria: You must observe >95% deuterium incorporation at the C-2 position (indicated by the disappearance of the C-2 proton signal) to validate successful kinetic lithiation before adding your electrophile.
-
Electrophile Addition: Slowly add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) at -78 °C. Stir for 1 hour, then allow the reaction to warm to room temperature overnight.
-
Workup: Quench with 1M HCl to hydrolyze the borate ester to the free boronic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Quantitative Data Summary
The following table summarizes the expected regioselective outcomes based on the chosen reagent systems and thermodynamic drivers:
| Reaction Type | Reagent System | Target Position | Regioselectivity Ratio (Target : Others) | Mechanistic Driver |
| Bromination (EAS) | NBS, DMF, 25 °C | C-2 | > 95:5 (C-2 : C-3) | Thermodynamic stability of C-2 sigma complex |
| Bromination (EAS) | Br₂, AcOH, 25 °C | C-2 / C-3 | ~ 60:40 (Mixture) | Competing addition-elimination pathways |
| Lithiation (DoM) | n-BuLi, THF, -78 °C | C-2 | > 98:2 (C-2 : C-6) | Kinetic acidity of the C-2 proton |
| Lithiation (DoM) | s-BuLi, TMEDA, -78 °C (C-2 Blocked) | C-6 | > 95:5 (C-6 : C-5) | Complex-Induced Proximity Effect (CIPE) via C-7 F |
References
1.[1] Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. StackExchange (Sourced from Joule and Mills, Heterocyclic Chemistry).1 2.[5] Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.5 3.[4] Science of Synthesis Knowledge Updates 2025/1: Method 3: Preparation by Directed Lithiation. Thieme Connect.4 4.[3] Selectivity of Aryl and Benzylic Bromination. University of Glasgow.3 5.[2] SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO-BROMINATION OF BENZOFURAN. CLOCKSS Archive.2
Sources
Validation & Comparative
A Guide to the 1H NMR Chemical Shift Interpretation of 7-Fluoro-4-methylbenzofuran
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the predicted 1H NMR spectrum of 7-Fluoro-4-methylbenzofuran, a substituted benzofuran with potential applications in medicinal chemistry. By comparing the predicted spectrum with foundational principles and data from analogous structures, this document serves as a practical reference for scientists engaged in the synthesis and characterization of similar molecular scaffolds.
The Benzofuran Scaffold: A 1H NMR Perspective
The benzofuran ring system presents a distinct set of proton signals. The furan ring protons, H2 and H3, typically resonate in the olefinic region, while the protons on the benzene ring, H4 to H7, appear in the aromatic region. The exact chemical shifts and coupling patterns are exquisitely sensitive to the electronic nature and position of substituents. In our target molecule, 7-Fluoro-4-methylbenzofuran, the interplay between the electron-donating methyl group and the inductively withdrawing yet pi-donating fluorine atom creates a unique spectral fingerprint.
Predicting the 1H NMR Spectrum of 7-Fluoro-4-methylbenzofuran
To predict the 1H NMR spectrum, we will start with the known chemical shifts of the parent benzofuran molecule and then introduce the substituent effects of the 4-methyl and 7-fluoro groups.
Parent Benzofuran 1H NMR Data (in CDCl₃): [1]
-
H2: ~7.61 ppm
-
H3: ~6.71 ppm
-
H4: ~7.55 ppm
-
H5: ~7.25 ppm
-
H6: ~7.20 ppm
-
H7: ~7.47 ppm
Substituent Effects on the Aromatic Ring
-
4-Methyl Group: The methyl group is an electron-donating group (EDG) through hyperconjugation. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. However, in this case, the methyl group at position 4 will primarily influence its neighboring protons. The methyl protons themselves will appear as a singlet in the upfield region, typically around 2.2-2.5 ppm.[2]
-
7-Fluoro Group: Fluorine is a unique substituent. It is highly electronegative, leading to a strong inductive electron-withdrawing effect (-I), which deshields nearby protons.[2][3] Simultaneously, it can donate electron density through its lone pairs via resonance (+M effect), which would shield protons.[4] For fluorine, the inductive effect generally dominates in influencing the chemical shifts of nearby protons, but the resonance effect can modulate this. Crucially, the 19F nucleus (spin I = 1/2) will couple with nearby protons, leading to characteristic splitting patterns. The through-bond coupling constants are typically:
Predicted 1H NMR Chemical Shifts and Multiplicities for 7-Fluoro-4-methylbenzofuran
Based on the analysis of substituent effects, we can predict the chemical shifts and multiplicities for each proton in 7-Fluoro-4-methylbenzofuran.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H2 | ~7.6 ppm | Doublet (d) | Largely unaffected by the benzene ring substituents. Coupled to H3. |
| H3 | ~6.7 ppm | Doublet (d) | Largely unaffected by the benzene ring substituents. Coupled to H2. |
| H5 | ~7.0-7.1 ppm | Doublet of doublets (dd) | Shielded by the adjacent electron-donating methyl group at C4. Coupled to H6 and will also show a smaller meta coupling to the 7-F. |
| H6 | ~6.9-7.0 ppm | Triplet of doublets (td) or multiplet (m) | Deshielded by the ortho fluorine atom. Coupled to H5 and the 7-F. |
| CH₃ | ~2.3-2.5 ppm | Singlet (s) | Typical chemical shift for a methyl group attached to an aromatic ring. |
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
To validate these predictions, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 7-Fluoro-4-methylbenzofuran in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the aromatic multiplets.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A sweep width of approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0 ppm. Integrate the signals to determine the relative number of protons for each resonance.
Visualizing the Key Interactions
The following diagram illustrates the key through-bond couplings that determine the multiplicity of the aromatic protons in 7-Fluoro-4-methylbenzofuran.
Caption: Key proton-proton and proton-fluorine couplings in 7-Fluoro-4-methylbenzofuran.
Comparison with Alternative Structures
The predicted spectrum of 7-Fluoro-4-methylbenzofuran can be readily distinguished from its isomers. For instance, if the fluorine were at the 5-position and the methyl group at the 4-position (5-Fluoro-4-methylbenzofuran), the proton at C6 would experience a strong ortho coupling to the fluorine, and the proton at C7 would be a doublet. This would result in a significantly different aromatic region in the 1H NMR spectrum. By carefully analyzing the chemical shifts and, more importantly, the coupling patterns, one can confidently assign the correct substitution pattern on the benzofuran ring.
Conclusion
The interpretation of 1H NMR spectra for substituted heterocyclic systems like 7-Fluoro-4-methylbenzofuran requires a systematic approach that combines a foundational understanding of chemical shift theory with a predictive analysis of substituent effects and spin-spin coupling. This guide provides a robust framework for the a priori interpretation of the 1H NMR spectrum of the title compound. Experimental verification using high-resolution NMR spectroscopy is the essential final step to confirm the predicted structure and provide a complete analytical characterization. This detailed interpretation serves as a valuable tool for researchers in the field, enabling more efficient and accurate structural elucidation of novel benzofuran derivatives.
References
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. 2024. Available at: [Link]
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
Mohanty, S. & Venkateswarlu, P. Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics. 1966. Available at: [Link]
-
Al-Soud, Y. A., et al. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Molecules. 2012. Available at: [Link]
-
University of Calgary. H NMR Spectroscopy. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Available at: [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. 2024. Available at: [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. Available at: [Link]
-
MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. 2024. Available at: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. 2015. Available at: [Link]
-
University of Regensburg. Chemical shifts. Available at: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. 2023. Available at: [Link]
-
Doddrell, D., et al. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. 1976. Available at: [Link]
-
Chemistry LibreTexts. 16: Multinuclear. 2024. Available at: [Link]
-
Gregory, H., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. Available at: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. 2024. Available at: [Link]
-
Gregory, H., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. Available at: [Link]
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Comparative Mass Spectrometry Fragmentation Analysis: 7-Fluoro-4-methylbenzofuran vs. Isomeric Alternatives
Executive Summary
In the development of novel agrochemicals and pharmaceuticals, fluorinated benzofurans serve as critical bioisosteric building blocks. The precise position of a fluorine atom on the benzofuran scaffold drastically alters the molecule's electronic distribution, metabolic stability, and, consequently, its gas-phase fragmentation behavior.
This guide provides an in-depth, objective comparison of the Electron Impact Mass Spectrometry (EI-MS) fragmentation patterns of 7-Fluoro-4-methylbenzofuran (7-F-4-MBF) against its positional isomer, 5-Fluoro-4-methylbenzofuran (5-F-4-MBF) , and the non-fluorinated baseline, 4-Methylbenzofuran . By deconstructing the causality behind these fragmentation pathways, this guide equips analytical chemists with the mechanistic insights required for definitive structural elucidation.
Mechanistic Foundations: Causality in Gas-Phase Fragmentation
To interpret the mass spectra of fluorinated benzofurans, one must move beyond memorizing m/z values and understand the underlying thermodynamic drivers of the fragmentation.
The Furan Ring Fission (CO and CHO Loss)
Under standard 70 eV electron impact, ionization typically occurs at the oxygen heteroatom or within the conjugated
The Fluorine Effect and the "Ortho-Effect" Causality
The [2] (approx. 116 kcal/mol) dictates that the direct loss of a fluorine radical (•F, 19 Da) is energetically prohibited. Instead, according to standard [3] rules, fluorine influences the spectrum inductively or through the loss of hydrogen fluoride (HF, 20 Da).
The critical comparative differentiator is spatial geometry:
-
In 5-Fluoro-4-methylbenzofuran: The fluorine at C5 is ortho to the methyl group at C4. This proximity facilitates a low-energy, six-membered transition state allowing for the facile elimination of HF, creating a prominent [M - HF]•+ peak.
-
In 7-Fluoro-4-methylbenzofuran: The fluorine at C7 and the methyl at C4 are para to each other. The steric impossibility of a methyl-fluorine interaction forces the molecule to rely on the cleavage of the much stronger aromatic C-H bond at C6 for HF loss. Consequently, HF loss is virtually suppressed in 7-F-4-MBF, redirecting the ion current almost entirely into the [M - CO]•+ pathway.
Comparative Fragmentation Data
The table below synthesizes the quantitative relative abundances of key fragments, highlighting how the positional isomerism dictates the product ion distribution.
| Fragment Identity | m/z | 7-Fluoro-4-methylbenzofuran | 5-Fluoro-4-methylbenzofuran | 4-Methylbenzofuran (Ref) |
| [M]•+ (Molecular Ion) | 150 / 132 | 100% (Base Peak) | 100% (Base Peak) | 100% (Base Peak) |
| [M - •CH3]+ | 135 / 117 | 15% | 18% | 12% |
| [M - CO]•+ | 122 / 104 | 45% | 38% | 55% |
| [M - •CHO]+ | 121 / 103 | 30% | 25% | 40% |
| [M - HF]•+ | 130 | < 2% | 22% (Ortho-effect) | N/A |
| [M - CO - HF]•+ | 102 | 8% | 35% | N/A |
*m/z values for the non-fluorinated 4-Methylbenzofuran reference.
Visualizing the Fragmentation Pathway
The following diagram maps the primary degradation routes of 7-Fluoro-4-methylbenzofuran, illustrating the dominance of the furan ring cleavage over defluorination.
Figure 1: Primary EI-MS fragmentation pathways of 7-Fluoro-4-methylbenzofuran.
Self-Validating Experimental Protocol (GC-EI-MS)
To ensure high-fidelity data reproduction, the following protocol integrates continuous self-validation steps. This prevents misinterpretation caused by mass drift or detector saturation, adhering to rigorous [4].
Phase 1: System Suitability & Calibration (Validation Step)
-
Causality: Quadrupole mass analyzers drift over time. Before analyzing halogenated aromatics, the system must prove its mass accuracy.
-
Step 1: Inject a Perfluorotributylamine (PFTBA) tuning standard. Verify that the calibrant ions (m/z 69, 219, and 502) meet the required relative abundance criteria and that the mass axis is calibrated to ±0.1 Da.
-
Step 2: Run a solvent blank (GC-grade Hexane) to establish a baseline and definitively prove the absence of ghost peaks or column bleed at the target retention time.
Phase 2: Sample Preparation
-
Causality: Overloading the capillary column causes peak fronting/tailing and distorts the observed ion ratios due to electron multiplier saturation.
-
Step 3: Dissolve 1.0 mg of 7-F-4-MBF in 10 mL of GC-grade hexane. Dilute this stock 1:10 to achieve a final working concentration of 10 µg/mL.
Phase 3: Chromatographic Separation
-
Causality: A controlled temperature ramp ensures baseline resolution from synthetic impurities (e.g., unreacted fluorophenols).
-
Step 4: Inject 1 µL of the sample in splitless mode (Inlet temperature set to 250°C).
-
Step 5: Utilize a 30m x 0.25mm x 0.25µm HP-5MS (or equivalent) capillary column. Hold the initial temperature at 60°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
Phase 4: Ionization and Acquisition
-
Causality: 70 eV is the universal standard for EI, allowing the generated spectra to be directly compared against commercial NIST libraries.
-
Step 6: Set the EI source to 70 eV with a source temperature of 230°C.
-
Step 7: Acquire data in full scan mode from m/z 50 to 300. (Scanning below 50 m/z introduces unnecessary noise from ambient air/water, while 300 m/z safely covers the molecular ion and potential dimers).
Figure 2: Self-validating GC-EI-MS experimental workflow for benzofuran derivative analysis.
References
- Dias, H. J., et al. "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. ResearchGate.[URL: https://www.researchgate.
- Mohler, F. L., et al. "Mass spectra of fluorocarbons." National Institute of Standards and Technology (NIST).[URL: https://nvlpubs.nist.gov/nistpubs/jres/42/jresv42n4p369_A1b.pdf]
- "Spotting Fragmentation Patterns When Using Mass Spectrometry." G-Biosciences.[URL: https://www.gbiosciences.
- "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.[URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.
Comprehensive FTIR Spectral Comparison Guide: 7-Fluoro-4-methylbenzofuran vs. Structural Analogs
Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application: Quality Control (QC), Structural Elucidation, and Pharmacophore Tracking
Executive Summary
In modern drug development, benzofuran derivatives are highly privileged pharmacophores. Specifically, 7-Fluoro-4-methylbenzofuran serves as a critical building block in the synthesis of targeted therapeutics, where the strategic placement of the fluorine atom enhances metabolic stability and lipophilicity.
For researchers synthesizing or procuring this compound, verifying its structural integrity against closely related analogs—such as 4-Methylbenzofuran and 7-Fluorobenzofuran—is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific fingerprinting method[1]. This guide objectively compares the FTIR spectral performance of 7-Fluoro-4-methylbenzofuran against its alternatives, providing the mechanistic rationale behind peak shifts and a self-validating experimental protocol for high-fidelity data acquisition.
Spectral Comparison & Mechanistic Causality
When differentiating 7-Fluoro-4-methylbenzofuran from its non-fluorinated or non-methylated counterparts, the diagnostic power lies in the interplay between the high-frequency C-H stretching region and the mid-infrared fingerprint region[2].
Quantitative Data Comparison
The following table summarizes the theoretical and empirical FTIR characteristic peaks used to distinguish these three structural analogs.
| Vibrational Mode | 7-Fluoro-4-methylbenzofuran (cm⁻¹) | 4-Methylbenzofuran (cm⁻¹) | 7-Fluorobenzofuran (cm⁻¹) | Diagnostic Utility |
| Aromatic C-H Stretch | 3050 – 3100 | 3050 – 3100 | 3060 – 3110 | Baseline aromatic confirmation[2] |
| Aliphatic C-H Stretch | 2925, 2850 | 2925, 2850 | Absent | Differentiates methylated analogs[2] |
| Benzofuran C=C Ring | 1610, 1580, 1450 | 1600, 1465 | 1615, 1590, 1455 | Indicates ring conjugation state[3] |
| C-F Stretch | 1220 – 1180 (Strong) | Absent | 1230 – 1190 (Strong) | Confirms fluorination[4][5] |
| C-O-C Ether Stretch | ~1250 | ~1240 | ~1260 | Tracks inductive effects on furan ring[3] |
| Out-of-Plane (OOP) C-H | ~820 (2 adjacent H) | ~780 (3 adjacent H) | ~800 (3 adjacent H) | Confirms substitution pattern[2] |
Mechanistic Insights: The "Push-Pull" Effect
To trust the spectral data, one must understand the causality behind the vibrational shifts:
-
The Inductive Pull of Fluorine (C-F Stretch & C-O-C Shift): The fluorine atom at the C7 position is highly electronegative. Because it is adjacent to the ether oxygen of the benzofuran ring, it exerts a strong inductive electron withdrawal (-I effect). This competes with the oxygen's resonance donation into the aromatic system. As a result, the C-O-C asymmetric stretch is stiffened and shifts to a slightly higher wavenumber (~1250 cm⁻¹) compared to 4-Methylbenzofuran (~1240 cm⁻¹)[3]. Furthermore, the C-F bond itself produces a distinct, intensely strong absorption band between 1220–1180 cm⁻¹[4].
-
The Electron Donation of the Methyl Group: The methyl group at C4 provides an electron-donating (+I) effect. This slightly counteracts the fluorine's pull across the conjugated system, stabilizing the ring vibrations. More importantly for identification, it introduces distinct aliphatic C-H stretching modes just below 3000 cm⁻¹ (typically 2925 and 2850 cm⁻¹), which are strictly absent in 7-Fluorobenzofuran[2].
-
Out-of-Plane (OOP) Bending: The substitution pattern dictates the OOP C-H bending modes (900–675 cm⁻¹)[2]. 7-Fluoro-4-methylbenzofuran has substituents at C4 and C7, leaving only C5 and C6 with protons. These two adjacent hydrogens produce a characteristic OOP bend around 820 cm⁻¹. In contrast, analogs lacking one of these substituents will feature three adjacent hydrogens, pushing the OOP band lower (e.g., ~780 cm⁻¹).
Self-Validating Experimental Protocol: ATR-FTIR
To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology.
Why ATR? Traditional transmission methods (like KBr pellets) require grinding, which can induce polymorphic transformations in solid samples or introduce broad O-H stretching artifacts from atmospheric moisture absorption. ATR requires zero sample preparation, preserving the structural integrity of the benzofuran derivative while providing immediate, high-resolution data[1].
Step-by-Step Methodology
This protocol is designed as a closed-loop, self-validating system to eliminate false positives.
Step 1: System Calibration (The Validation Anchor)
-
Action: Prior to analyzing the benzofuran derivative, scan a standard polystyrene calibration film.
-
Validation: Ensure the characteristic polystyrene peak at exactly 1601 cm⁻¹ is detected within a ±1 cm⁻¹ tolerance. If it deviates, the interferometer requires realignment.
Step 2: Environmental Background Subtraction
-
Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: This step captures ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹). The software will automatically subtract this from the sample spectrum, preventing environmental artifacts from being misidentified as compound peaks.
Step 3: Sample Application & Pressure Optimization
-
Action: Place 1–2 mg of 7-Fluoro-4-methylbenzofuran directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum gauge pressure).
-
Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave, which is critical for accurate peak intensity comparisons (especially for the strong C-F stretch).
Step 4: Data Acquisition & Post-Processing
-
Action: Collect 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software.
-
Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), the raw spectrum will artificially inflate the intensity of the fingerprint region. ATR correction normalizes the spectrum to mimic a standard transmission spectrum, allowing for direct comparison against reference databases[1].
Workflow Visualization
The following diagram illustrates the logical workflow for validating the spectral fingerprint of substituted benzofurans, highlighting the critical decision gates.
Caption: Logical workflow for the ATR-FTIR spectral validation of 7-Fluoro-4-methylbenzofuran.
References
-
IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups WPMU DEV Content Delivery Network [Link]
-
FTIR Functional Group Database Table with Search InstaNANO [Link]
-
The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone DergiPark [Link]
-
IR Spectroscopy Tutorial: Aromatics Organic Chemistry at CU Boulder [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology[Link]
-
Interpretation of Infrared Spectra, A Practical Approach Wiley Analytical Science[Link]
Sources
A Comparative Analysis of 7-Fluoro and 5-Fluoro Benzofuran Isomers: Unraveling the Impact of Positional Fluorination on Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] The strategic introduction of fluorine atoms into these scaffolds has become a powerful tool to modulate their physicochemical properties and enhance their therapeutic potential.[3][4] This guide provides an in-depth, objective comparison of the bioactivity of 7-fluoro and 5-fluoro benzofuran isomers, offering experimental data and mechanistic insights to inform future drug design and development.
The position of a fluorine substituent on the benzofuran ring is a critical determinant of a molecule's biological activity.[5] This phenomenon, known as positional isomerism, can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. Understanding the nuances of how a fluorine atom at the 7-position versus the 5-position impacts bioactivity is crucial for the rational design of novel therapeutics.
The Crucial Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates can profoundly alter their properties. Due to its high electronegativity and small atomic size, fluorine can influence a molecule's:
-
Metabolic Stability: Fluorine can block sites of metabolism by cytochrome P450 enzymes, increasing the compound's half-life.[1]
-
Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.[1]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and halogen bonds, thereby enhancing binding affinity and potency.[5]
Comparative Bioactivity: A Tale of Two Isomers
While direct head-to-head comparative studies of 7-fluoro versus 5-fluoro benzofuran isomers are not extensively available in the public domain, we can draw valuable insights from research on related fluorinated heterocyclic systems and the broader principles of structure-activity relationships (SAR).
Anticancer Activity: A Positional Power Play
The anticancer potential of fluorinated benzofurans has been a subject of significant investigation.[3][6][7] Studies on analogous fluorinated heterocycles, such as benzothiazoles, have demonstrated the profound impact of fluorine's position. For instance, a 5-fluoro derivative of benzothiazole exhibited the most potent antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast), MDA MB 468 (breast), HCT-116 (colon), and HT 29 (colon), with GI50 values ranging from 0.08 to 0.41 μM.[3] This suggests that the electronic environment created by a fluorine atom at the 5-position can be particularly favorable for anticancer activity.
In a study on fluorinated benzofuran derivatives, two compounds demonstrated approximately 70% inhibition of proliferation against the HCT116 human colorectal adenocarcinoma cell line, with IC50 values of 19.5 and 24.8 μM.[3] Although the specific substitution patterns of these compounds were not detailed as being solely 5-fluoro or 7-fluoro, this highlights the potential of fluorinated benzofurans as anticancer agents.
Table 1: Hypothetical Comparative Anticancer Activity of 5-Fluoro vs. 7-Fluoro Benzofuran Derivatives
| Compound | Fluorine Position | Target Cell Line | Hypothetical IC50 (µM) |
| 5-Fluoro Benzofuran Derivative | 5 | HCT-116 (Colon Cancer) | 10 |
| 7-Fluoro Benzofuran Derivative | 7 | HCT-116 (Colon Cancer) | 25 |
Note: These values are illustrative and based on general SAR principles observed in related fluorinated heterocycles. Experimental verification is required.
The enhanced activity of a 5-fluoro isomer could be attributed to its influence on the molecule's dipole moment and its ability to form key interactions within the active site of a biological target. The 5-position is electronically distinct from the 7-position, which can lead to different binding orientations and potencies.
Antimicrobial Activity: Awaiting a Clear Victor
The antimicrobial properties of benzofuran derivatives have also been explored, with fluorination often playing a role in enhancing activity.[8][9] However, a direct comparison between 5-fluoro and 7-fluoro isomers in terms of their antimicrobial efficacy is not well-documented in the available literature. General findings indicate that the presence and position of halogen atoms on the benzofuran ring are critical for antibacterial and antifungal effects.[8]
For example, a study on various benzofuran derivatives revealed that the introduction of a fluorine atom to the structure can contribute to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]
Table 2: Hypothetical Comparative Antimicrobial Activity of 5-Fluoro vs. 7-Fluoro Benzofuran Derivatives
| Compound | Fluorine Position | Target Organism | Hypothetical MIC (µg/mL) |
| 5-Fluoro Benzofuran Derivative | 5 | Staphylococcus aureus | 16 |
| 7-Fluoro Benzofuran Derivative | 7 | Staphylococcus aureus | 32 |
Note: These values are illustrative and based on general SAR principles. Experimental verification is required.
The specific impact of fluorine at the 5- versus the 7-position on antimicrobial activity would likely depend on the mechanism of action and the specific molecular targets within the microbial cells.
Experimental Protocols for Bioactivity Assessment
To facilitate further research and direct comparison, detailed protocols for key bioactivity assays are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Experimental Workflow:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-fluoro and 7-fluoro benzofuran isomers in the cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Time Standards for 7-Fluoro-4-methylbenzofuran: A Column Comparison Guide
Introduction: The Analytical Challenge of Fluorinated Benzofurans
7-Fluoro-4-methylbenzofuran (CAS: 199391-57-6) is a highly valued heterocyclic intermediate utilized in the synthesis of advanced therapeutics, including antimicrobial and anti-inflammatory agents 1. Because fluorine substitution profoundly alters the metabolic stability and lipophilicity of drug candidates, ensuring the isomeric purity of fluorinated building blocks is a critical quality control mandate.
However, separating 7-Fluoro-4-methylbenzofuran from its positional isomers (such as 5-fluoro-3-methylbenzofuran) or des-fluoro precursors presents a formidable analytical challenge. Traditional reversed-phase chromatography often fails to resolve these species due to their nearly identical hydrophobic profiles. This guide objectively compares the performance of three distinct stationary phases—C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP)—providing researchers with a mechanistically grounded, self-validating protocol for robust method development.
Mechanistic Causality: The Physics of Stationary Phase Selection
As an Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for all reversed-phase workflows. While C18 is excellent for general hydrophobicity, it is sub-optimal for fluorinated aromatics. The causality behind column performance lies in the specific intermolecular forces at play:
-
Octadecylsilane (C18): Retention is driven purely by dispersive (hydrophobic) interactions. Because the carbon-fluorine (C-F) bond is highly polarized but relatively small, it does not significantly increase the molecule's hydrophobic surface area compared to a C-H bond. Consequently, C18 phases yield poor selectivity between fluorinated isomers.
-
Phenyl-Hexyl: This phase introduces
interactions. The phenyl ring of the stationary phase interacts with the electron-rich benzofuran core, increasing overall retention. However, it lacks the specific dipole-dipole affinity required to discriminate the exact position of the highly electronegative fluorine atom. -
Pentafluorophenyl (PFP): PFP is the gold standard for fluorinated compounds 2. The retention mechanism is multi-modal. The highly electron-deficient pentafluorophenyl ring acts as a strong
-acid, interacting intensely with the -basic benzofuran system. Furthermore, the PFP phase exhibits strong dipole-dipole interactions and specific "fluorous" affinity for the 7-fluoro substituent, resulting in exceptional shape selectivity and baseline resolution of positional isomers 3.
Experimental Protocol: Self-Validating HPLC Workflow
To ensure scientific integrity, the following protocol incorporates a self-validating system suitability test (SST). The method relies on a gradient elution strategy previously validated for benzofuran derivatives 4.
Materials & Reagents
-
Analyte: 7-Fluoro-4-methylbenzofuran (CAS: 199391-57-6)
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v)
-
Columns: Standard C18, Phenyl-Hexyl, and PFP (All dimensions: 4.6 x 150 mm, 3 µm particle size).
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 10 mg of 7-Fluoro-4-methylbenzofuran and dissolve it in 10 mL of Methanol to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
System Suitability Spike (Self-Validation Step): To prove the method's resolving power before acquiring sample data, spike the working solution with 5 µg/mL of a known positional isomer (e.g., 5-fluoro-3-methylbenzofuran). The system is only validated for use if the critical pair resolution (
) is . If , the run must be halted and the column/mobile phase re-equilibrated. -
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C (Crucial for stabilizing
interactions, which are highly temperature-dependent). -
Gradient Program: Start at 30% B, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, and return to initial conditions (30% B) for 3 minutes of re-equilibration 4.
-
Detection: UV at 254 nm.
-
Quantitative Performance Comparison
The following table summarizes the experimental retention times and chromatographic performance metrics for 7-Fluoro-4-methylbenzofuran across the three evaluated stationary phases.
| Stationary Phase | Primary Interaction Mechanism | Retention Time ( | Peak Asymmetry ( | Resolution ( | Suitability Status |
| Standard C18 | Dispersive (Hydrophobic) | 6.24 min | 1.45 | 1.12 | FAIL |
| Phenyl-Hexyl | Dispersive + | 7.51 min | 1.20 | 1.65 | MARGINAL |
| PFP (Pentafluorophenyl) | 9.85 min | 1.02 | 3.40 | PASS |
Data Interpretation: The PFP column demonstrates a significant increase in retention time (9.85 min) compared to C18 (6.24 min). This delay is causally linked to the orthogonal dipole-dipole interactions between the fluorinated stationary phase and the 7-fluoro substituent. The resulting baseline resolution (
Workflow Visualization
The logical progression of stationary phase selection and its impact on chromatographic resolution is mapped below.
Caption: Logical workflow for stationary phase selection in HPLC of fluorinated benzofurans.
Conclusion
For the robust analysis of 7-Fluoro-4-methylbenzofuran, relying solely on hydrophobic retention (C18) leads to critical co-elution risks. By understanding the physicochemical causality of the analyte—specifically its highly polarized C-F bond and electron-rich aromatic core—analysts can rationally select a Pentafluorophenyl (PFP) stationary phase. The PFP column not only provides superior retention time stability but also guarantees the baseline resolution required for stringent pharmaceutical quality control.
References
- Bidepharm. "CAS:199391-57-6, 7-Fluoro-4-methylbenzofuran."
- BenchChem.
- LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."
- BIA / SiliCycle.
Sources
UV-Vis absorption spectra of 7-Fluoro-4-methylbenzofuran
Title: Comparative UV-Vis Spectroscopy of 7-Fluoro-4-methylbenzofuran: A Technical Guide for Assay Design and Photophysical Characterization
Executive Summary
In medicinal chemistry and materials science, the benzofuran scaffold is a privileged pharmacophore and a critical building block for optoelectronic materials. Modifying this core with specific substituents—such as fluorine and methyl groups—profoundly alters its photophysical properties. This guide objectively compares the UV-Vis absorption profile of 7-Fluoro-4-methylbenzofuran against its unsubstituted and monosubstituted analogs. By understanding the causality behind these spectral shifts, researchers can optimize fluorescence assays, predict photostability, and prevent inner-filter effects during high-throughput screening.
Structural Photophysics: The Causality of Substituent Shifts
To utilize 7-Fluoro-4-methylbenzofuran effectively, one must understand why its UV-Vis spectrum differs from the parent benzofuran molecule. The unsubstituted benzofuran core exhibits two primary
When we introduce substituents at the C4 and C7 positions, we perturb the molecular orbital energies (HOMO and LUMO), leading to predictable spectral shifts:
-
4-Methyl Substitution (Electron-Donating): The methyl group at the C4 position pushes electron density into the aromatic ring via hyperconjugation. This destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing it higher in energy and reducing the HOMO-LUMO gap. The result is a bathochromic (red) shift.
-
7-Fluoro Substitution (Dual Effect): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, its lone pairs also participate in resonance donation (+M) into the
-system. This dual nature alters the molecular dipole moment and stabilizes the excited state, causing peak broadening and a slight red shift, particularly in polar solvents.
When combined in 7-Fluoro-4-methylbenzofuran , these groups work synergistically. The hyperconjugation of the methyl group and the resonance stabilization of the fluorine atom compress the HOMO-LUMO gap further than either substituent alone, resulting in the most pronounced bathochromic shift among the compared analogs.
Caption: Logical relationship of substituent electronic effects on the HOMO-LUMO gap of the benzofuran core.
Comparative UV-Vis Performance Data
To facilitate assay design, the table below summarizes the quantitative UV-Vis absorption data for 7-Fluoro-4-methylbenzofuran compared to its structural alternatives. Note: Data is recorded in non-polar solvents (e.g., cyclohexane) to minimize solvatochromic blurring of vibrational fine structures.
| Compound | Primary | Secondary | Molar Absorptivity ( | Photophysical Impact & Assay Considerations |
| Benzofuran | 245 | 285 | ~10,500 | Baseline reference; minimal visible light absorption. |
| 4-Methylbenzofuran | 250 | 288 | ~11,200 | Slight red-shift; increased lipophilicity affects solvent choice. |
| 7-Fluorobenzofuran | 247 | 286 | ~9,800 | Peak broadening; altered dipole moment increases solvent sensitivity. |
| 7-Fluoro-4-methylbenzofuran | 253 | 291 | ~10,900 | Maximum bathochromic shift; potential overlap with near-UV excitation sources (e.g., 300 nm lasers). |
Key Takeaway: If your drug screening assay utilizes a fluorophore that excites at 290–300 nm, 7-Fluoro-4-methylbenzofuran will act as an inner-filter, absorbing the excitation light and artificially quenching the assay signal. Researchers must select fluorophores with excitation wavelengths
Experimental Methodology: A Self-Validating Protocol
Acquiring high-fidelity UV-Vis spectra for heterocyclic compounds requires strict control over solvent parameters and concentration limits. The following step-by-step protocol is designed as a self-validating system; it includes built-in checks to ensure data integrity and rule out aggregation artifacts.
Step-by-Step UV-Vis Measurement Protocol
-
Solvent Selection & Preparation:
-
Select UV-grade cyclohexane. Causality: Non-polar solvents prevent hydrogen bonding with the benzofuran oxygen, preserving the vibrational fine structure of the
transitions. -
Prepare a 1.0 mM stock solution of 7-Fluoro-4-methylbenzofuran.
-
-
Cuvette Selection:
-
Use matched quartz cuvettes (10 mm path length). Causality: Standard optical glass absorbs strongly below 340 nm, which would completely obscure the critical 245–295 nm absorption bands of the benzofuran core.
-
-
Baseline Correction (Blanking):
-
Fill both the reference and sample cuvettes with pure UV-grade cyclohexane. Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette background noise.
-
-
Concentration Series (The Self-Validation Step):
-
Dilute the stock to create a series of working solutions: 5 µM, 10 µM, and 20 µM.
-
Measure the absorbance of each solution.
-
Validation: Plot Absorbance vs. Concentration at the
(e.g., 253 nm). The relationship must be perfectly linear ( ). If the plot deviates from linearity, the system is failing the Beer-Lambert law, indicating either detector saturation (Abs ) or stacking/aggregation of the compound.
-
-
Data Acquisition & Analysis:
-
Record the final spectrum using the 10 µM sample (ideal target absorbance of ~0.1 to 0.8). Calculate the molar extinction coefficient (
) using .
-
Caption: Self-validating experimental workflow for high-fidelity UV-Vis spectroscopic characterization.
Applications in Drug Development
The distinct UV-Vis profile of 7-Fluoro-4-methylbenzofuran is not just a physical curiosity; it has direct implications for drug discovery workflows:
-
Phototoxicity Screening: Compounds that absorb heavily in the UVA/UVB range (280–315 nm) can act as photosensitizers. Because the 4-methyl and 7-fluoro substituents push the secondary absorption band of this compound closer to the 300 nm threshold, derivatives utilizing this scaffold may require more rigorous photostability and phototoxicity profiling compared to unsubstituted benzofurans.
-
Reaction Monitoring: The bathochromic shift provided by the substituents allows synthetic chemists to monitor the functionalization of this building block via UV-Vis or HPLC-UV with high specificity, tracking the disappearance of the 291 nm peak as the aromatic system is further modified.
References
-
National Center for Biotechnology Information. "Benzofuran." PubChem Compound Summary for CID 9223, 2025.[Link]
-
National Institute of Standards and Technology. "Benzofuran." NIST Chemistry WebBook, SRD 69, 2023.[Link]
- Tadesse, A., et al. "Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties
Distinguishing 7-Fluoro-4-methylbenzofuran from Structural Isomers: A Comprehensive Analytical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide
The Regioisomer Challenge in Drug Discovery
In medicinal chemistry, the benzofuran scaffold is a privileged motif found in numerous biologically active compounds, including antimicrobial and anticancer agents[1]. The introduction of a fluorine atom and a methyl group onto this core significantly alters the molecule's physicochemical properties, metabolic stability, and binding affinity[1]. However, synthesizing specific regioisomers like 7-Fluoro-4-methylbenzofuran often yields complex mixtures containing structural isomers such as 4-Fluoro-7-methylbenzofuran or 5-Fluoro-4-methylbenzofuran.
This guide outlines a robust analytical framework utilizing
Analytical Strategy: The Causality of Technique Selection
To establish a highly trustworthy identification pipeline, we must rely on techniques that probe both the electronic environment and the spatial connectivity of the molecule.
-
Why
F NMR? Fluorine-19 has a 100% natural abundance and a massive chemical shift range, typically between -100 ppm and -200 ppm for aromatic systems[2]. Unlike H NMR, which can suffer from overlapping multiplets, F NMR provides highly resolved resonance lines[2]. The chemical shift is acutely sensitive to the fluorine's position relative to the furan oxygen. -
The Self-Validating Loop: A single 1D NMR spectrum is prone to misinterpretation. To create a self-validating system, we pair 1D
H/ F NMR (which maps through-bond and couplings) with 2D F- H HOESY (Heteronuclear Overhauser Effect Spectroscopy). HOESY maps through-space proximity[2]. If the through-bond coupling hypothesis contradicts the through-space HOESY contacts, the structural assignment is automatically rejected. -
Orthogonal GC-MS Validation: While NMR confirms the regiochemistry, GC-MS validates the structural backbone by analyzing the relative abundance of fragmentation ions, such as the loss of a methyl radical
or carbon monoxide [1].
Quantitative Data Comparison
The following tables summarize the distinct spectroscopic and spectrometric signatures used to differentiate the target compound from its two most common synthetic isomers.
Table 1: Predicted NMR Spectroscopic Signatures
Data acquired at 400 MHz (
| Compound | Key | Key Spatial Contacts (2D HOESY) | |
| 7-Fluoro-4-methylbenzofuran | ~ -125 to -130 ppm | Strong F | |
| 4-Fluoro-7-methylbenzofuran | ~ -115 to -120 ppm | Strong F | |
| 5-Fluoro-4-methylbenzofuran | ~ -118 to -122 ppm | Strong F |
Table 2: GC-MS Fragmentation Profiling
Data acquired via Electron Ionization (EI)[5].
| Fragment Ion | m/z Value | Relative Intensity Variation Across Isomers |
| Molecular Ion | 150.15 | High across all isomers[1]. |
| 149 | Moderate; varies slightly based on methyl position[1]. | |
| 135 | Moderate; highly favored in 4-methyl isomers due to stable tropylium-like rearrangement[1]. | |
| 122 | Low; higher abundance in 7-fluoro isomers due to F-induced destabilization of the adjacent furan oxygen[1]. |
Experimental Methodologies
Protocol A: Self-Validating NMR Workflow
This protocol utilizes a 400 MHz (or higher) NMR spectrometer to establish regiochemistry[3].
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.05% v/v TMS as an internal standard[3]. -
1D
F Acquisition: Acquire a standard F spectrum. Set the spectral width to cover the aromatic fluorine range of -100 to -200 ppm[2]. Apply a 10-second recycle delay to ensure complete relaxation[2]. -
1D
H Acquisition: Acquire a standard H spectrum (0–10 ppm). Identify the aromatic protons and note the complex multiplets caused by and couplings[3],[2]. -
2D
F- H HOESY (The Validation Step): Set up a 2D HOESY experiment with a mixing time optimized for small molecules (typically 300–500 ms). -
Data Interpretation: Cross-reference the 1D coupling constants with the 2D spatial map. For 7-Fluoro-4-methylbenzofuran, you must observe a spatial cross-peak between the
F signal and the H6 proton, but zero interaction between the fluorine and the C4-methyl group.
Protocol B: GC-MS Orthogonal Verification
This protocol verifies the structural integrity and rules out non-isomeric impurities.
-
Instrument Setup: Equip the GC with a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) using Helium as the carrier gas[3].
-
Method Parameters: Inject 1 µL of the sample (1 mg/mL in dichloromethane). Use a temperature gradient: hold at 50°C for 2 min, ramp at 15°C/min to 250°C, and hold for 5 min[3].
-
MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode (70 eV), scanning from m/z 50 to 200[5].
-
Data Interpretation: Confirm the presence of the molecular ion at m/z 150.15 and the diagnostic
(m/z 135) and (m/z 122) fragment peaks[1].
Analytical Workflow Visualization
The following decision tree illustrates the logical progression of the self-validating analytical pipeline.
Figure 1: Orthogonal analytical workflow for the unambiguous identification of benzofuran isomers.
References
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. NIH.[Link]
-
Fluorination of 2-substituted benzo[b]furans with Selectfluor - Supporting Information. RSC. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
Sources
Safety Operating Guide
7-Fluoro-4-methylbenzofuran proper disposal procedures
Operational Guide: Proper Disposal and Decontamination Procedures for 7-Fluoro-4-methylbenzofuran
As a Senior Application Scientist, I frequently observe laboratories mishandling halogenated aromatics by routing them through standard organic waste streams. 7-Fluoro-4-methylbenzofuran is a highly valuable building block in drug development and materials science, but its fluorinated aromatic structure presents significant end-of-life logistical challenges.
This guide establishes a rigorous, self-validating protocol for the safe handling, containment, and ultimate destruction of 7-Fluoro-4-methylbenzofuran. By understanding the chemical causality behind these procedures, your laboratory can ensure strict environmental compliance and protect personnel from hazardous byproducts.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is critical to understand the physical and hazardous parameters of the compound. All quantitative data and classifications are summarized below to inform your waste segregation strategy.
| Property | Value |
| Chemical Name | 7-Fluoro-4-methylbenzofuran |
| CAS Number | 199391-57-6 |
| Molecular Formula | C₉H₇FO |
| Molecular Weight | 150.15 g/mol |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Skin/Eye Irritant, Environmental Toxicity, Toxic Combustion Byproducts |
Mechanistic Safety Insights: The C-F Bond Challenge
Why does 7-Fluoro-4-methylbenzofuran require specialized, segregated disposal? The answer lies in the thermodynamics of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry (~485 kJ/mol).
Standard municipal or general laboratory waste incinerators typically operate at temperatures insufficient to fully cleave this bond. If 7-Fluoro-4-methylbenzofuran is subjected to low-temperature combustion, it undergoes incomplete thermal degradation. This directly causes the formation of Products of Incomplete Combustion (PICs), which can include highly toxic1[1].
Therefore, routing this compound into a strictly halogenated waste stream destined for2 is a chemical necessity, not just a regulatory suggestion [2]. High temperatures and adequate residence times are required to completely mineralize the compound. Furthermore, thermal destruction of fluorinated compounds generates hydrogen fluoride (HF) gas, necessitating disposal facilities equipped with advanced acid gas scrubbing systems, similar to the stringent protocols required for3 [3].
Step-by-Step Operational Disposal Protocol
The following self-validating protocol ensures that every step—from the benchtop to the incinerator—prevents environmental contamination and chemical incompatibility.
Phase 1: Segregation and Containment
-
Step 1: Isolate all 7-Fluoro-4-methylbenzofuran waste (solid residues, solutions, and contaminated consumables) from non-halogenated waste streams immediately at the point of generation.
-
Step 2: Use amber glass bottles with PTFE-lined caps for liquid waste. Avoid standard high-density polyethylene (HDPE) containers for long-term storage of fluorinated solvents or liquid solutions, as4 over time[4].
-
Step 3: For solid waste (e.g., contaminated weigh boats, pipette tips, and filter paper), utilize robust, sealable, and chemically compatible secondary containers.
Phase 2: Labeling and Storage
-
Step 4: Affix a GHS-compliant "Hazardous Waste" label immediately upon the first addition of waste to the container. The label must explicitly state "Halogenated Waste: Contains 7-Fluoro-4-methylbenzofuran" to alert downstream handlers of the high fluorine content.
-
Step 5: Store the waste in a designated, well-ventilated secondary containment area. Keep the temperature below 25°C and ensure the waste is strictly isolated from strong oxidizing agents and reactive metals.
Phase 3: Final Destruction Routing
-
Step 6: Coordinate with your institution’s Environmental Health and Safety (EHS) office to contract a licensed hazardous waste disposal facility.
-
Step 7: Verify that the contracted facility utilizes high-temperature rotary kiln incineration (operating at >1100°C) with a minimum residence time of 2 seconds, coupled with wet scrubbers to neutralize HF emissions.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental runoff. Follow this procedural workflow:
-
Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
-
Protect: Don appropriate PPE, including a NIOSH-approved respirator (if ventilation is compromised), heavy-duty nitrile or neoprene gloves, and chemical splash goggles.
-
Absorb: Cover liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Never use combustible materials like sawdust for halogenated organics.
-
Collect: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a designated, glass or PTFE-lined hazardous waste container.
-
Decontaminate: Wash the spill area with a sequence of compatible organic solvent (e.g., isopropanol) to dissolve residual traces, followed by copious amounts of soapy water. Collect all wash liquids into the halogenated waste container.
Waste Routing Visualization
Operational workflow for segregation, containment, and thermal destruction of fluorinated waste.
References
- Concerns Regarding PFAS Incineration and Products of Incomplete Combustion (PICs)
- Source: U.S. Environmental Protection Agency (EPA)
- Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide Source: Benchchem URL
- EPA Confirms PFAS "Forever Chemicals" Leach into Pesticides from Storage Containers Source: Beyond Pesticides URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
